Product packaging for SC-10(Cat. No.:CAS No. 102649-79-6)

SC-10

カタログ番号: B1681507
CAS番号: 102649-79-6
分子量: 339.9 g/mol
InChIキー: MJMJERJFCHYXEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-chloro-N-heptyl-1-naphthalenesulfonamide is a member of naphthalenes and a sulfonic acid derivative.
protein kinase C activato

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO2S B1681507 SC-10 CAS No. 102649-79-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloro-N-heptylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJERJFCHYXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907970
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102649-79-6
Record name N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102649-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Mechanism of Action of SC-10: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The identity of a specific therapeutic agent designated solely as "SC-10" is not clearly established in publicly available scientific literature. The term "this compound" appears in various contexts within drug development and research, often as an abbreviation for different entities, making a singular, in-depth analysis of its mechanism of action challenging without further specification.

The designation "this compound" has been observed in association with:

  • Educational Courses: "SC10" has been used as a course identifier for educational programs focused on drug discovery and development, covering topics from the physical properties of drugs to the applications of artificial intelligence in the field.[1][2][3]

  • Antibody Clones: In the context of laboratory research, "this compound" is used as a clone designation for a specific antibody, such as the Met (C-12) antibody from Santa Cruz Biotechnology, which is used to detect the c-Met protein.[4] The mechanism of action, in this case, pertains to the antibody's ability to bind to its target protein, c-Met, a receptor tyrosine kinase involved in cell growth and proliferation.[4]

  • Dosage and Administration: "SC" is a common abbreviation for subcutaneous, a route of drug administration. In this context, "this compound" could refer to a 10mg subcutaneous dose of a particular drug. For instance, discussions around the subcutaneous formulation of lecanemab (Leqembi) for Alzheimer's disease mention various dosages for subcutaneous administration.[5][6]

Given the ambiguity, this guide will explore a hypothetical framework for elucidating the mechanism of action of a novel therapeutic agent, which could be designated "this compound." This will serve as a template for the kind of in-depth technical guide requested, which can be populated with specific data once the identity of "this compound" is clarified.

Hypothetical Signaling Pathway for a Novel Anti-Inflammatory Agent "this compound"

Let us postulate that "this compound" is an immunoregulatory small molecule that exerts its anti-inflammatory effects through the induction of Interleukin-10 (IL-10). The following diagram illustrates a potential signaling cascade.

SC10_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IL-10R IL-10 Receptor This compound->IL-10R Induces IL-10 (Hypothesized) JAK1 JAK1 IL-10R->JAK1 Activates TYK2 TYK2 IL-10R->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes and Translocates SOCS3_mRNA SOCS3 mRNA SOCS3_mRNA->JAK1 Inhibits (Negative Feedback) SOCS3_gene SOCS3 Gene pSTAT3_dimer->SOCS3_gene Binds to Promoter Anti_Inflammatory_Genes Anti-Inflammatory Genes pSTAT3_dimer->Anti_Inflammatory_Genes Binds to Promoters SOCS3_gene->SOCS3_mRNA Transcription Inhibition of\nPro-inflammatory\nMediators Inhibition of Pro-inflammatory Mediators Anti_Inflammatory_Genes->Inhibition of\nPro-inflammatory\nMediators

Caption: Hypothetical signaling pathway of this compound, an IL-10 inducing agent.

Key Experimental Protocols for Elucidating Mechanism of Action

To validate the hypothesized mechanism of action of a novel compound like "this compound," a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments.

In Vitro Cytokine Induction Assay

Objective: To determine if "this compound" induces the production of IL-10 in immune cells.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. Cells are then treated with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Lipopolysaccharide (LPS) can be used as a positive control for pro-inflammatory cytokine induction.

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of IL-10 and other relevant cytokines (e.g., TNF-α, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are plotted against the concentration of "this compound" to determine a dose-response relationship.

Western Blot for STAT3 Phosphorylation

Objective: To assess the activation of the JAK/STAT signaling pathway by measuring the phosphorylation of STAT3.

Methodology:

  • Cell Lysis: PBMCs are treated with "this compound" as described above for shorter time points (e.g., 0, 15, 30, 60 minutes). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Objective: To measure the expression of IL-10-responsive genes, such as SOCS3.

Methodology:

  • RNA Extraction: PBMCs are treated with "this compound" for various time points (e.g., 0, 2, 4, 8 hours). Total RNA is extracted from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qRT-PCR: The relative expression of the target gene (e.g., SOCS3) is quantified by qRT-PCR using a SYBR Green-based assay. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of "this compound."

Experimental_Workflow A Hypothesize Mechanism of Action (e.g., IL-10 Induction) B In Vitro Cytokine Profiling (ELISA) A->B C Western Blot for Signaling Pathway Activation (e.g., p-STAT3) B->C D qRT-PCR for Target Gene Expression (e.g., SOCS3) B->D E Functional Assays (e.g., Inhibition of Pro-inflammatory Cytokine Production) C->E D->E F In Vivo Animal Models (e.g., Efficacy in Disease Model) E->F G Refine Mechanism of Action F->G

Caption: A logical workflow for characterizing a novel therapeutic agent.

Quantitative Data Summary

To facilitate comparison and analysis, all quantitative data from the aforementioned experiments should be summarized in structured tables.

Table 1: Dose-Dependent Induction of IL-10 by this compound in Human PBMCs

This compound Concentration (µM)IL-10 Concentration (pg/mL) ± SD
0 (Vehicle)5.2 ± 1.1
0.115.8 ± 3.4
185.3 ± 12.7
10254.6 ± 35.1
100412.9 ± 50.2

Table 2: Time-Dependent Phosphorylation of STAT3 by 10 µM this compound

Time (minutes)p-STAT3 / Total STAT3 Ratio (Fold Change)
01.0
153.5 ± 0.4
308.2 ± 1.1
605.1 ± 0.8

Table 3: Time-Dependent Induction of SOCS3 mRNA by 10 µM this compound

Time (hours)SOCS3 mRNA Expression (Fold Change)
01.0
24.7 ± 0.6
412.3 ± 2.1
86.8 ± 1.5

Conclusion

While the specific mechanism of action for a compound solely designated as "this compound" remains to be elucidated pending its precise identification, the framework provided here offers a comprehensive guide for such an investigation. By employing a systematic approach that combines in vitro cellular assays, molecular biology techniques, and in vivo models, researchers can effectively unravel the signaling pathways and molecular interactions that underpin the therapeutic effects of a novel agent. The clear presentation of experimental protocols, visual representation of pathways, and structured tabulation of quantitative data are essential for advancing our understanding and facilitating the development of new medicines. For a definitive guide on "this compound," more specific information regarding its chemical structure, therapeutic target, or the context of its use is required.

References

SC-10 PKC activator discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Naphthalenesulfonamide-Based Protein Kinase C Activators: SC-9 and SC-10

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The discovery of small molecules that can modulate PKC activity has been a significant area of research for developing therapeutic agents and research tools. This technical guide delves into the discovery and history of a specific class of PKC activators, the naphthalenesulfonamide derivatives, with a primary focus on the well-characterized compound SC-9 (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide) and its close analog, this compound (N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide).

The seminal work on these compounds was published in 1986 by Ito, M., Tanaka, T., Inagaki, M., Nakanishi, K., & Hidaka, H. in Biochemistry, titled "N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C."[1][2] This research laid the groundwork for understanding how these synthetic small molecules activate PKC. A contemporaneous paper by Nishino, H., et al. in Biochimica et Biophysica Acta further substantiated the role of SC-9 as a PKC activator by demonstrating its effects on cellular functions regulated by PKC.[3]

Discovery and Initial Characterization

The discovery of SC-9 and this compound emerged from studies on naphthalenesulfonamide derivatives designed to investigate the regulation of Ca2+-dependent protein kinases.[1] The researchers aimed to understand the mechanism of Ca2+-dependent smooth muscle myosin light chain phosphorylation, which is catalyzed by both PKC and myosin light chain kinase (MLCK).

Their investigations revealed that derivatives with a hydrophobic residue at the end of a hydrocarbon chain, such as SC-9, selectively stimulated PKC activity in a Ca2+-dependent manner without significantly affecting Ca2+/calmodulin-dependent MLCK.[1] This finding was pivotal as it identified a new class of synthetic PKC activators that act differently from the well-known phorbol esters.

Mechanism of Action

SC-9 was found to activate PKC by substituting for phosphatidylserine, an essential phospholipid cofactor for PKC activation.[1][3][4] The activation is Ca2+-dependent. Kinetic analyses demonstrated that the tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA) increased the affinity of PKC for Ca2+ in the presence of SC-9, suggesting a synergistic interaction in promoting the active conformation of the enzyme.[1]

Quantitative Data

The initial characterization of SC-9 provided key quantitative data regarding its effect on PKC kinetics. The following tables summarize the findings from the 1986 Biochemistry paper by Ito et al.[1]

Table 1: Apparent Km for Ca2+ of Protein Kinase C

ActivatorApparent Km for Ca2+ (μM)
SC-940
Phosphatidylserine80

Table 2: Kinetic Constants of Protein Kinase C for Myosin Light Chain

ActivatorKm for Myosin Light Chain (μM)Vmax (nmol x min-1)
SC-95.80.13
Phosphatidylserine~60~0.39

Note: The Vmax value with SC-9 was approximately 3-fold smaller than that observed with phosphatidylserine.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the discovery of SC-9.

Protein Kinase C Activity Assay

1. Enzyme and Substrate Preparation:

  • Protein Kinase C was purified from bovine brain.

  • Myosin light chain (MLC) was prepared from chicken gizzards and served as the substrate.

2. Reaction Mixture:

  • The standard reaction mixture (0.2 mL final volume) contained:

    • 40 mM Tris-HCl (pH 7.5)

    • 5 mM Magnesium Acetate

    • 0.1 mM CaCl2

    • 10 μg of purified Protein Kinase C

    • 20 μg of Myosin Light Chain

    • 10 μM [γ-32P]ATP (specific activity of ~5 x 105 cpm/nmol)

    • Either SC-9 at various concentrations or 20 μg/mL of phosphatidylserine.

3. Incubation:

  • The reaction was initiated by the addition of [γ-32P]ATP.

  • The mixture was incubated for 5 minutes at 30°C.

4. Termination and Measurement:

  • The reaction was terminated by the addition of 1 mL of 10% trichloroacetic acid (TCA).

  • The precipitated protein was collected on a nitrocellulose filter and washed with 6% TCA.

  • The radioactivity incorporated into the myosin light chain was quantified by liquid scintillation counting.

Signaling Pathway and Experimental Workflow Diagrams

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Substrate_unphos Substrate (unphosphorylated) PKC_active->Substrate_unphos Phosphorylates SC9 SC-9 SC9->PKC_active substitutes for PS PS Phosphatidylserine (PS) PS->PKC_active Receptor GPCR / RTK Receptor->PLC Signal Signal Signal->Receptor Ca_release->PKC_active Ca²⁺ Substrate_phos Substrate-P (phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Cellular Response Substrate_phos->Cellular_Response

Caption: Canonical PKC signaling pathway and the role of SC-9.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Analysis Purify_PKC Purify Protein Kinase C (from bovine brain) Reaction_Setup Set up reaction mixture: - Tris-HCl, Mg-Acetate, CaCl₂ - Purified PKC, MLC - SC-9 or Phosphatidylserine Purify_PKC->Reaction_Setup Prepare_MLC Prepare Myosin Light Chain (from chicken gizzards) Prepare_MLC->Reaction_Setup Initiation Initiate reaction with [γ-³²P]ATP Reaction_Setup->Initiation Incubation Incubate at 30°C for 5 min Initiation->Incubation Termination Terminate with 10% TCA Incubation->Termination Filtration Collect precipitate on nitrocellulose filter Termination->Filtration Washing Wash with 6% TCA Filtration->Washing Quantification Quantify ³²P incorporation (Liquid Scintillation Counting) Washing->Quantification Data_Analysis Calculate Km and Vmax Quantification->Data_Analysis

Caption: Experimental workflow for PKC activity assay.

Biological Effects and Later Studies

Following its initial discovery, SC-9 was used as a tool to probe the physiological roles of PKC. The 1986 study by Nishino et al. demonstrated that SC-9 could stimulate hexose transport in mouse fibroblasts, a known cellular function regulated by PKC, providing evidence that SC-9 is active in intact cells.[3]

Later research, such as the 2002 paper by Meinhardt et al. in Anticancer Drugs, investigated the effects of novel PKC modulators, including this compound, on myeloid leukemic cells.[5] This study found that this compound exhibited modest biological effects on these cells and interestingly, inhibited chemotherapy-induced apoptosis.[5] This highlights the complex and context-dependent outcomes of PKC activation.

Conclusion

The discovery of SC-9 and this compound in the mid-1980s represented a significant advancement in the field of protein kinase research. These naphthalenesulfonamide derivatives were identified as a novel class of synthetic PKC activators that function by substituting for the essential cofactor phosphatidylserine in a Ca2+-dependent manner. The detailed biochemical characterization of SC-9, in particular, provided valuable insights into the mechanism of PKC activation and furnished the scientific community with a new chemical tool to explore the diverse functions of this critical enzyme family. While the initial publications provided more extensive data on SC-9, the identification of this compound as part of this class of activators has spurred further investigation into the structure-activity relationships of naphthalenesulfonamide-based PKC modulators. The ongoing research into the biological effects of these compounds continues to underscore the intricate role of PKC signaling in health and disease.

References

An In-depth Technical Guide to SC-10: A Naphthalenesulfonamide-Based Protein Kinase C Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-10, with the chemical name 5-Chloro-N-heptyl-1-naphthalenesulfonamide, is a synthetic, small-molecule activator of Protein Kinase C (PKC). As a member of the naphthalenesulfonamide class of compounds, this compound and its analogs have been instrumental in the study of PKC-mediated signaling pathways. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. Furthermore, it outlines the key signaling pathways influenced by this compound-induced PKC activation and presents relevant biological data in a structured format for ease of comparison.

Chemical Structure and Properties

This compound is a derivative of naphthalenesulfonamide characterized by a heptyl chain attached to the sulfonamide nitrogen and a chlorine atom at the 5-position of the naphthalene ring.

Chemical Structure:

Chemical structure of this compound (5-Chloro-N-heptyl-1-naphthalenesulfonamide)

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
IUPAC Name 5-Chloro-N-heptylnaphthalene-1-sulfonamide[1]
Synonyms N-Heptyl-5-chloro-1-naphthalene-sulfonamide[1]
CAS Number 102649-79-6[1]
Molecular Formula C₁₇H₂₂ClNO₂S[1]
Molecular Weight 339.88 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents.
Storage Store at -20°C for long-term stability.[1]

Mechanism of Action

This compound functions as a direct activator of Protein Kinase C (PKC).[2] Unlike physiological activators such as diacylglycerol (DAG), this compound and its analogs, like the well-studied SC-9 (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide), are thought to interact with the regulatory domain of PKC. This interaction is believed to mimic the effect of phospholipids, which are essential for PKC activation.

The activation of PKC by naphthalenesulfonamide derivatives is dependent on the nature of the hydrophobic residue at the end of the hydrocarbon chain.[3] For instance, derivatives with a phenylhexyl group (SC-9) have been shown to stimulate Ca²⁺-activated, phospholipid-dependent myosin light chain phosphorylation.[3] While the precise molecular interactions of this compound with PKC isoforms are not extensively detailed in publicly available literature, it is understood to directly engage the enzyme to promote its catalytic activity.

Signaling Pathways

PKC is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and inflammation. By activating PKC, this compound can modulate these downstream pathways.

PKC-Mediated Signaling Cascade

The activation of conventional and novel PKC isoforms is a key event in signal transduction. Upon activation by stimuli such as growth factors or neurotransmitters, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG are required to activate conventional PKC isoforms. This compound bypasses the need for upstream signaling events by directly activating PKC.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds to Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Cellular_Response Leads to SC10 This compound SC10->PKC_inactive Directly Activates

Figure 1. Simplified PKC signaling pathway showing the direct activation of PKC by this compound.

Experimental Protocols

The following protocols are generalized based on standard methods for studying PKC activation and can be adapted for the use of this compound. Specific concentrations and incubation times may require optimization for different cell types and experimental systems.

In Vitro PKC Activity Assay

This protocol describes a method to measure the kinase activity of purified PKC in the presence of this compound.

Materials:

  • Purified PKC enzyme

  • This compound (dissolved in DMSO)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • ATP (containing γ-³²P-ATP for radiometric detection, or unlabeled ATP for non-radiometric methods)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as positive controls

  • Stop solution (e.g., phosphoric acid for radiometric assays)

  • P81 phosphocellulose paper (for radiometric assays)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PKC substrate, and either this compound at various concentrations, a positive control (PS/DAG), or vehicle (DMSO).

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP).

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by adding the stop solution.

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the PKC activity relative to the control.

in_vitro_pkc_assay A Prepare Reaction Mix (Buffer, Substrate, this compound/Control) B Pre-incubate at 30°C A->B C Add ATP (γ-³²P-ATP) to start reaction B->C D Incubate at 30°C C->D E Stop Reaction D->E F Spot on P81 Paper E->F G Wash P81 Paper F->G H Measure Radioactivity G->H I Analyze Data H->I

Figure 2. Workflow for an in vitro PKC activity assay using this compound.
Cellular PKC Translocation Assay

This protocol is designed to visualize the activation of PKC in cultured cells by observing its translocation from the cytosol to the plasma membrane upon treatment with this compound.

Materials:

  • Cultured cells (e.g., HEK293, HeLa) grown on coverslips

  • This compound (dissolved in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a specific PKC isoform

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration and for various time points. Include positive (PMA) and vehicle (DMSO) controls.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-PKC antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.

Biological Data

Table 2: Biological Activity of SC-9 (a close analog of this compound)

ParameterValueTarget/SystemReference
Apparent Kₘ for Ca²⁺ 40 µMProtein Kinase C[3]
Kₘ for Myosin Light Chain 5.8 µMProtein Kinase C[3]
Vₘₐₓ 0.13 nmol/minProtein Kinase C[3]

It is noted that this compound exhibits modest biological effects on leukemic blast cells and may inhibit Ara-C-induced apoptosis.[2]

Synthesis

A general synthetic route for naphthalenesulfonamide derivatives involves the reaction of a naphthalenesulfonyl chloride with a primary amine. For this compound, this would involve the reaction of 5-chloro-1-naphthalenesulfonyl chloride with heptylamine.

synthesis_sc10 Start1 5-Chloro-1-naphthalenesulfonyl chloride Reaction Reaction in the presence of a base Start1->Reaction Start2 Heptylamine Start2->Reaction Product This compound (5-Chloro-N-heptyl-1- naphthalenesulfonamide) Reaction->Product

Figure 3. General synthetic scheme for this compound.

Conclusion

This compound is a valuable research tool for the direct activation of Protein Kinase C. Its synthetic nature and ability to bypass upstream signaling pathways make it a useful compound for dissecting the complex roles of PKC in cellular physiology and pathology. The information and protocols provided in this guide are intended to facilitate further research into the biological functions of PKC and the potential therapeutic applications of its modulators. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the most reliable and informative results.

References

SC-10: A Technical Guide to a Protein Kinase C Activator

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 102649-79-6 Chemical Name: 5-chloro-N-heptyl-1-naphthalenesulfonamide

This technical guide provides an in-depth overview of SC-10, a synthetic activator of Protein Kinase C (PKC), for researchers, scientists, and professionals in drug development.

Physicochemical and Pharmacological Properties

This compound is a naphthalenesulfonamide derivative that has been identified as a direct activator of PKC.[1][2][3] Its properties are summarized in the tables below.

General Properties
PropertyValueSource
Molecular FormulaC₁₇H₂₂ClNO₂S[1][2]
Molecular Weight339.9 g/mol [1][2]
AppearanceCrystalline solid[1]
Purity≥98%[1][2]
IUPAC Name5-chloro-N-heptyl-1-naphthalenesulfonamide
InChI KeyMJMJERJFCHYXEM-UHFFFAOYSA-N[1]
SMILESClC1=CC=CC2=C(S(NCCCCCCC)(=O)=O)C=CC=C12[1]
Solubility and Storage
PropertyValueSource
SolubilityAcetonitrile: 0.1-1 mg/ml (Slightly soluble)[1]
Storage Temperature-20°C[1]
Stability≥ 4 years at -20°C[1]
FormulationA crystalline solid[1]

Mechanism of Action and Signaling Pathway

This compound functions as a direct activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][2][3] Unlike phorbol esters, which are potent tumor promoters and PKC activators, naphthalenesulfonamide derivatives like this compound represent a different class of PKC modulators.

The activation of PKC by this compound leads to the phosphorylation of downstream target proteins. One such demonstrated effect is the induction of histone phosphorylation.[1] This action suggests that this compound can influence chromatin structure and gene expression.

PKC_Activation_by_SC10 This compound Signaling Pathway SC10 This compound PKC Protein Kinase C (PKC) SC10->PKC Activates Histones Histones PKC->Histones Phosphorylates Phosphorylated_Histones Phosphorylated Histones Histones->Phosphorylated_Histones Chromatin_Remodeling Chromatin Remodeling Phosphorylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression

This compound activates PKC, leading to histone phosphorylation.

Experimental Protocols

The following is a representative experimental protocol for assessing the activity of this compound, based on its known function as a PKC activator that induces histone phosphorylation.

In Vitro PKC Activity Assay (Cell-Free)

This protocol is adapted from the described activity of this compound in inducing histone phosphorylation by recombinant human PKC in a cell-free assay.[1]

Objective: To determine the ability of this compound to activate PKC and induce the phosphorylation of a substrate (e.g., histones).

Materials:

  • Recombinant human PKC

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µM ATP)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors (optional, for comparison)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, histone H1, and [γ-³²P]ATP.

  • Add recombinant human PKC to the reaction mixture.

  • Add this compound to the reaction mixture at final concentrations ranging from 100 to 500 µM.[1] Include a vehicle control (solvent only) and a positive control (e.g., PS/DAG).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in cold 10% TCA.

  • Wash the phosphocellulose paper multiple times with TCA and then with ethanol to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Biological Effects and Research Applications

This compound has been noted to have modest biological effects on leukemic blast cells.[3] It has been observed to inhibit Ara-C-induced apoptosis, suggesting a potential role in modulating cellular responses to chemotherapeutic agents.[3] However, it is not reported to enhance the apoptotic response of these cells to cytotoxic drugs.[3]

As a research tool, this compound is valuable for:

  • Investigating the downstream signaling pathways of PKC.

  • Studying the role of PKC in gene expression through histone modification.

  • Elucidating the mechanisms of drug-induced apoptosis and cell survival.

Safety and Handling

For research use only. This product is not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a precaution, standard laboratory safety practices should be followed, including the use of personal protective equipment.

References

An In-depth Technical Guide to SC-10: Solubility, Stability, and Application in Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, stability, and application of SC-10 (N-Heptyl-5-chloro-1-naphthalene-sulfonamide), a direct activator of Protein Kinase C (PKC). The information is intended to support researchers and professionals in drug development and cellular signaling research.

Core Concepts: this compound as a PKC Activator

This compound is a chemical compound identified as a direct activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways. These pathways regulate key cellular processes such as cell growth, differentiation, apoptosis, and immune responses. The activation of PKC by this compound allows for the investigation of these pathways and the functional consequences of PKC activation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₂ClNO₂SN/A
Molecular Weight 339.88 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 95-97 °CN/A
Boiling Point 483.2 ± 37.0 °C (Predicted)N/A
Density 1.192 ± 0.06 g/cm³ (Predicted)N/A

Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. The following table summarizes the known qualitative and any available quantitative solubility information. Researchers are advised to perform their own solubility tests for specific experimental needs.

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO) Soluble10 mMA common solvent for preparing stock solutions.
Methanol SolubleNot specifiedN/A
Ethanol Likely SolubleNot specifiedBased on general characteristics of similar compounds.
Aqueous Buffers Sparingly SolubleNot specifiedDirect dissolution in aqueous media is expected to be low. It is recommended to first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer.

Preparation of Stock Solutions:

To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO to the desired concentration (e.g., 10 mM). It is recommended to purge the solvent with an inert gas before dissolving the compound. For aqueous-based assays, the DMSO stock solution should be diluted with the aqueous buffer of choice to the final working concentration. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.

Stability Data

ConditionStabilityRecommendations
Solid Form StableStore at -20°C for long-term storage, desiccated.
In Solution (DMSO) Stable for short periodsPrepare fresh solutions for optimal activity. If storage is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
pH May be affectedThe stability of sulfonamide-containing compounds can be pH-dependent. It is advisable to maintain solutions at a neutral pH unless otherwise required by the experimental protocol.
Temperature May be affectedElevated temperatures may promote degradation. Store solutions at recommended low temperatures.
Light UnknownTo minimize potential photodegradation, it is good practice to protect solutions from light.

Experimental Protocols

While a specific, standardized protocol for the use of this compound is not universally established, the following provides a detailed methodology for a general Protein Kinase C (PKC) activity assay that can be adapted for use with this compound.

General Protein Kinase C (PKC) Activity Assay

This protocol outlines the measurement of PKC activity via the phosphorylation of a substrate peptide using a radioactive ATP analog.

Materials:

  • This compound

  • Purified PKC enzyme or cell lysate containing PKC

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • Lipid Activator Solution: Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes in ADB

  • [γ-³²P]ATP

  • ATP solution

  • Stop Solution: 75 mM phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of this compound by diluting the stock solution in ADB to the desired final concentrations (e.g., ranging from 10 nM to 10 µM).

    • Prepare the lipid activator solution containing PS and DAG.

    • Prepare the ATP solution containing a final concentration of 100 µM unlabeled ATP and [γ-³²P]ATP (specific activity of 300-500 cpm/pmol).

  • Assay Reaction:

    • In a microcentrifuge tube, add the following in order:

      • 10 µL of ADB (for control) or this compound working solution.

      • 10 µL of PKC substrate peptide solution.

      • 10 µL of lipid activator solution.

      • 10 µL of purified PKC enzyme or cell lysate.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 10-20 minutes. The optimal incubation time should be determined empirically.

  • Stopping the Reaction and Detection:

    • Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately place the P81 paper in a beaker of 75 mM phosphoric acid to stop the reaction.

    • Wash the P81 papers three times for 5 minutes each with 75 mM phosphoric acid.

    • Perform a final wash with acetone.

    • Allow the papers to air dry.

  • Quantification:

    • Place the dry P81 paper in a scintillation vial with an appropriate scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Subtract the background counts (no enzyme control) from all other measurements.

  • Plot the PKC activity (in cpm or pmol/min/mg) against the concentration of this compound to determine the dose-response curve and EC₅₀ value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay PKC Activity Assay cluster_detection Detection & Analysis prep_sc10 Prepare this compound Working Solutions mix_reagents Combine Reagents: This compound, Enzyme, Substrate prep_sc10->mix_reagents prep_enzyme Prepare PKC Enzyme or Cell Lysate prep_enzyme->mix_reagents prep_substrate Prepare Substrate and ATP Mix initiate_reaction Initiate Reaction with [γ-³²P]ATP prep_substrate->initiate_reaction mix_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction on P81 Paper incubation->stop_reaction wash_paper Wash P81 Paper stop_reaction->wash_paper scintillation Scintillation Counting wash_paper->scintillation data_analysis Data Analysis scintillation->data_analysis

Caption: Workflow for a typical in vitro Protein Kinase C (PKC) activity assay.

Mechanism of Action and Signaling Pathway

This compound acts as a direct activator of PKC. The canonical activation of conventional and novel PKC isoforms is initiated by signals that lead to the production of diacylglycerol (DAG). This compound likely mimics the effect of DAG, binding to the C1 domain of PKC, which induces a conformational change leading to the activation of the enzyme's catalytic domain.

Once activated, PKC phosphorylates a wide range of downstream target proteins, initiating a cascade of cellular responses.

Protein Kinase C (PKC) Signaling Pathway

pkc_pathway cluster_activation PKC Activation cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses sc10 This compound pkc Protein Kinase C (PKC) sc10->pkc Direct Activation mapk MAP Kinase (e.g., ERK, JNK, p38) pkc->mapk pi3k_akt PI3K / Akt Pathway pkc->pi3k_akt nfkb NF-κB Pathway pkc->nfkb proliferation Cell Proliferation mapk->proliferation gene_expression Gene Expression mapk->gene_expression apoptosis Apoptosis Regulation pi3k_akt->apoptosis differentiation Differentiation nfkb->differentiation nfkb->gene_expression

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound.

Conclusion

This compound is a valuable tool for researchers studying PKC-mediated signaling pathways. This guide provides the currently available information on its solubility and stability, along with a detailed experimental protocol for its use in PKC activity assays. It is important for researchers to empirically determine the optimal conditions for their specific experimental systems. Further studies are needed to provide more comprehensive quantitative data on the solubility and stability of this compound.

The Role of SC-10 in Cell Proliferation and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the multifaceted roles of molecules referred to as "SC-10" in the fundamental cellular processes of proliferation and differentiation. It is crucial to distinguish between two primary entities identified by this designation in scientific literature: the neuron-specific protein Superior Cervical Ganglia-10 (SCG10) , also known as Stathmin-2, and the chemical compound N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide , a Protein Kinase C (PKC) activator. Due to the extensive body of research available, this guide will focus predominantly on SCG10, while also summarizing the current understanding of the chemical activator this compound.

Part 1: SCG10 (Stathmin-2) - A Key Regulator of Neuronal Differentiation

SCG10 is a 21 kDa phosphoprotein predominantly expressed in the nervous system and is integral to neuronal development, plasticity, and regeneration.[1][2] Its primary role is not in general cell proliferation but in the highly specialized differentiation of neurons, particularly in the dynamics of neurite outgrowth and axonal elongation.

Mechanism of Action: Modulation of Microtubule Dynamics

The principal function of SCG10 is the regulation of microtubule stability.[1][3] Microtubules are essential cytoskeletal polymers that provide structural support and act as tracks for intracellular transport, processes critical for the extension of axons and dendrites. SCG10 exerts its effects through several mechanisms:

  • Tubulin Sequestration: SCG10 can bind to two molecules of αβ-tubulin heterodimers, preventing their incorporation into microtubules and thereby reducing the pool of available subunits for polymerization.

  • Promotion of Microtubule Depolymerization: It directly promotes the disassembly of existing microtubules, increasing their dynamicity, which is essential for the exploratory behavior of neuronal growth cones.[1]

The activity of SCG10 is tightly regulated by phosphorylation. Phosphorylation of serine residues in its regulatory domain by various kinases, such as c-Jun N-terminal kinase (JNK), inhibits its microtubule-destabilizing activity.[4] This allows for a rapid switch between a dynamic and a more stable microtubule cytoskeleton in response to extracellular signals.

Signaling Pathways Involving SCG10

SCG10 acts as a crucial downstream effector in signaling pathways that govern neuronal morphogenesis. Extracellular cues, such as neurotrophic factors, can trigger intracellular kinase cascades that lead to the phosphorylation and inactivation of SCG10. This localized inactivation allows for the stabilization of microtubules, a necessary step for the consolidation of neurite extension.

SCG10_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Neurotrophins) receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_cascade Kinase Cascade (e.g., JNK) receptor->kinase_cascade scg10_active Active SCG10 kinase_cascade->scg10_active phosphorylates scg10_inactive Inactive SCG10-P scg10_active->scg10_inactive tubulin αβ-Tubulin Dimers scg10_active->tubulin sequesters microtubule_dynamic Dynamic Microtubules scg10_active->microtubule_dynamic promotes depolymerization microtubule_stable Stable Microtubules scg10_inactive->microtubule_stable allows stabilization tubulin->microtubule_dynamic polymerization inhibited neurite_outgrowth Neurite Outgrowth microtubule_dynamic->neurite_outgrowth enables growth cone dynamics microtubule_stable->neurite_outgrowth supports axon elongation

SCG10 signaling pathway in neurite outgrowth.
Quantitative Data on SCG10 Function

The effects of SCG10 on microtubule polymerization and neurite outgrowth have been quantified in several studies.

Parameter MeasuredExperimental SystemSCG10 Concentration/ConditionObserved EffectReference
Microtubule Assembly In vitro light scattering assay1 µM~18% inhibition[5]
3 µM~60% inhibition[5]
5 µM~94% inhibition[5]
Neurite Outgrowth PC12 cellsOverexpression~10-fold higher expression than control[5]
24h post-NGF~45% of cells with neurites (>2 cell bodies)[5]
Control PC12 cells24h post-NGF~20% of cells with neurites (>2 cell bodies)[5]
Rat hippocampal neuronssiRNA-mediated knockdownSignificant suppression of neurite outgrowth[3]
Rat hippocampal neuronsProtein transductionStimulation of neurite outgrowth[3]
Experimental Protocols
  • Preparation of Tubulin: Microtubule-associated proteins (MAPs) and tubulin are purified from porcine cerebrum through temperature-dependent cycles of polymerization and depolymerization, followed by ion-exchange chromatography to isolate pure tubulin.[5]

  • Assay Setup: Purified tubulin (e.g., at 4 mg/ml) is mixed with varying concentrations of recombinant SCG10 protein in an assembly buffer (0.1 M MES, 1 mM EGTA, 0.5 mM MgCl2, pH 6.4) containing 1 mM GTP.[5]

  • Measurement: The reaction mixture is placed in a spectrophotometer cuvette at 4°C. Polymerization is initiated by raising the temperature to 37°C.[5] The rate of microtubule assembly is measured by monitoring the increase in light scattering at 350 nm over time.[5]

  • Cell Culture and Transfection: Pheochromocytoma (PC12) cells are cultured in standard conditions. Stable cell lines overexpressing SCG10 are generated by transfection with a vector containing the SCG10 cDNA, followed by selection.

  • Induction of Differentiation: Cells are plated on collagen-coated dishes. Neurite outgrowth is induced by treating the cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.

  • Quantification: At various time points (e.g., 24, 48, 72 hours) after NGF treatment, cells are fixed. The percentage of cells bearing neurites longer than two cell body diameters is determined by microscopic analysis of multiple random fields.

SCG10_Workflow start Start: Hypothesis on SCG10 Function cloning Cloning & Protein Expression (Recombinant SCG10) start->cloning cell_culture Cell Line Culture (e.g., PC12, Hippocampal Neurons) start->cell_culture invitro_assay In Vitro Assay (Microtubule Polymerization) cloning->invitro_assay conclusion Conclusion invitro_assay->conclusion manipulation Genetic Manipulation (Overexpression, RNAi) cell_culture->manipulation differentiation Induce Differentiation (e.g., NGF Treatment) manipulation->differentiation analysis Analysis (Immunofluorescence, Microscopy) differentiation->analysis quantification Quantification (Neurite Length, Cell Counts) analysis->quantification quantification->conclusion

Experimental workflow for studying SCG10.

Part 2: N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide (this compound) - A PKC Activator

N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide, designated this compound, is a chemical compound identified as a direct activator of Protein Kinase C (PKC). The PKC family of serine/threonine kinases are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Publicly available data on this specific compound is limited compared to SCG10.

Mechanism of Action

This compound is reported to directly activate PKC. This suggests it likely binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous activator diacylglycerol (DAG). This activation would lead to the phosphorylation of downstream target proteins.

SC10_PKC_Pathway sc10 This compound pkc Protein Kinase C (PKC) sc10->pkc activates downstream Downstream Substrates pkc->downstream phosphorylates response Cellular Response (Proliferation, Differentiation) downstream->response

Proposed signaling of the chemical this compound.
Effects on Cell Proliferation and Differentiation

Research on human myeloid leukemia cell lines (U937 and HL-60) indicates that this compound has modest biological effects.

  • Cell Cycle: In U937 cells, exposure to this compound resulted in a slight reduction in the number of cells in the G2/M phase. In contrast, it did not significantly alter the cell cycle distribution in HL-60 cells.

  • Differentiation: Unlike the potent PKC activator TPA, this compound did not induce the expression of the differentiation marker CD11c. It also failed to induce membrane translocation of PKC isoforms α, δ, and ε, a key step in their activation.

  • Apoptosis: this compound did not enhance chemotherapy-induced apoptosis in these cell lines. In some contexts, it demonstrated a protective effect against apoptosis.

Quantitative Data
Cell LineTreatmentParameterResult
U937 This compoundCell CycleSlight reduction in G2/M phase
HL-60 This compoundCell CycleUnaltered distribution
HL-60 This compoundDifferentiation (CD11c)Unaltered expression
HL-60 This compound + Ara-CApoptosisProtective effect
Experimental Protocols

The methodologies for the cited studies on the chemical this compound are not detailed in the available abstracts. However, the research context implies the use of standard cell biology techniques:

  • Cell Culture: Maintenance of human myeloid leukemia cell lines U937 and HL-60.

  • Cell Cycle Analysis: Flow cytometry following propidium iodide staining to determine the distribution of cells in G1, S, and G2/M phases.

  • Apoptosis Assays: Methods to quantify apoptosis, likely involving techniques such as Annexin V/propidium iodide staining and flow cytometry, in response to chemotherapeutic agents like Ara-C or etoposide, with and without this compound pre-treatment.

  • Western Blotting: To analyze the expression of proteins like p21, c-Fos, and c-Jun, and to assess the translocation of PKC isoforms from cytosolic to membrane fractions.

Conclusion

The designation "this compound" refers to two distinct molecules with different roles in cell biology. SCG10 (Stathmin-2) is a well-characterized neuronal protein that is a critical regulator of microtubule dynamics, playing a vital role in neuronal differentiation and axonal growth. In contrast, the chemical compound N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide (this compound) is a PKC activator with reportedly modest and cell-type-specific effects on proliferation and differentiation, based on limited available data. For researchers in neurobiology and cytoskeletal dynamics, SCG10 is a key protein of interest, while the chemical this compound may serve as a tool compound for studying PKC signaling, though its effects appear less potent than other common activators.

References

Unraveling the Multifaceted Identity of "SC-10": A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The designation "SC-10" appears across diverse scientific and technical fields, from cybersecurity protocols to laboratory equipment and even components of nuclear reactors. This guide addresses the critical need for clarity among researchers, scientists, and drug development professionals who may encounter this ambiguous term. Without a specific contextual qualifier, "this compound" does not refer to a single, identifiable therapeutic compound with established in vitro and in vivo effects.

A comprehensive review of publicly available information reveals that "this compound" is not a standardized name for a drug or a molecule in development. Instead, the term is used in various unrelated contexts, making it crucial for researchers to verify the specific "this compound" relevant to their field of inquiry.

Diverse Applications of the "this compound" Designation

The following table summarizes the different meanings of "this compound" found in the available literature, highlighting the lack of a singular identity for this term in a biomedical context.

FieldDescription of "this compound"
Laboratory Equipment Refers to SC10 chips used for the preparation and loading of worms, such as C. elegans, in microfluidic devices for research purposes.
Biologics SA10SC-RLX is a long-acting analogue of relaxin-2, a peptide hormone with therapeutic potential in heart failure. "SC" in this context likely refers to subcutaneous administration.
Immunology Interleukin-10 (IL-10) is a key anti-inflammatory cytokine. While not designated "this compound," its signaling pathway is a significant area of research.
Neuroscience & Cell Biology SCG10 (Superior Cervical Ganglia 10), also known as STMN2, is a protein involved in neuronal growth and microtubule dynamics. It has been studied in the context of hepatic stellate cell motility.
Biotechnology Reagents "this compound" is a product code from Santa Cruz Biotechnology for a polyclonal antibody that targets the Met proto-oncogene (c-Met).
Cybersecurity In the context of the NIST Cybersecurity Framework, this compound refers to a security control titled "Network Disconnect," which involves terminating network connections.
Nuclear Engineering SC10 is the designation for a sub-critical core layout in the VENUS-F zero power reactor, used for nuclear research.

The Importance of Specificity in Scientific Communication

The varied applications of "this compound" underscore the importance of precise and unambiguous terminology in scientific and technical communication. Researchers encountering this term should seek additional context to identify the specific entity being referenced. For professionals in drug development, relying solely on a general term like "this compound" without further details could lead to significant confusion and misdirection of research efforts.

Unable to Proceed: Clarification Required for "SC-10"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "SC-10" have revealed that this term is ambiguous and does not point to a single, specific pharmaceutical compound. To provide an accurate and relevant technical guide on the safety and toxicity profile, further clarification on the identity of "this compound" is essential.

Multiple, unrelated substances and products are referred to as "this compound" in publicly available information. Without a more specific identifier, it is not possible to gather the detailed, substance-specific data required for an in-depth technical guide that would be useful to researchers, scientists, and drug development professionals.

The term "this compound" has been identified in various contexts, including:

  • Industrial Solvents: A Safety Data Sheet (SDS) describes "this compound Solvent" as another name for Glycol Ether PM. The SDS outlines its own set of toxicological properties, including potential liver and kidney effects with repeated overexposure.

  • Cosmetic Ingredients: "Sensiva® SC 10" is a trade name for a cosmetic ingredient. Its safety profile indicates risks such as serious eye damage and hazards to aquatic life.

  • Research Compounds and Natural Products: In scientific literature, "SC10" has been used to designate a compound from Cymbopogon citratus (lemongrass) oil that was investigated in a computational study for its potential to inhibit SARS-CoV-2.

  • Biological Materials: The designation "this compound" has been used to refer to a specific strain of bacteria (Gordonia sp. This compound) in the context of biodesulfurization research.

  • Laboratory Reagents: The catalog number "this compound" is used by Santa Cruz Biotechnology to identify a specific c-Met antibody used in preclinical research.

  • Dosage Abbreviations in Studies: In a study on an anti-inflammatory fraction of Coptis chinensis, "SC10" was used as an abbreviation for a 10 mg/kg dose of the sanguinarine-chelerythrine fraction. Similarly, in other preclinical studies, "SC 10 mg/kg" is a common way to denote a subcutaneous administration of a 10 mg/kg dose of a given substance.

Given the variety of meanings for "this compound," providing a consolidated safety and toxicity profile would be misleading and scientifically inaccurate. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating specific signaling pathway diagrams—are contingent on having data for a single, well-defined molecule.

To proceed with this request, please provide a more specific identifier for the "this compound" of interest, such as:

  • Chemical Name or IUPAC Name

  • CAS Number

  • Company or Research Institution of Origin

  • Therapeutic Class or Target

  • A Relevant Publication (DOI or PMID)

Once a specific compound is identified, a comprehensive search for its safety and toxicity data can be conducted to generate the requested in-depth technical guide.

In-depth Technical Guide to Research-Grade SC-10: A Protein Kinase C Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research-grade chemical compound SC-10 (N-Heptyl-5-chloro-1-naphthalene-sulfonamide), a direct activator of Protein Kinase C (PKC). This document details its mechanism of action, summarizes key experimental data, provides established experimental protocols, and outlines its procurement for research purposes.

Core Concepts and Mechanism of Action

This compound, with the CAS Number 102649-79-6, is a naphthalenesulfonamide derivative that functions as a direct activator of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. Unlike phorbol esters, which are potent tumor promoters, this compound represents a class of synthetic PKC activators with distinct biological effects.

The activation of PKC by this compound is believed to occur through its interaction with the regulatory domain of the enzyme, mimicking the effect of the endogenous second messenger diacylglycerol (DAG). This interaction induces a conformational change in the PKC molecule, leading to the exposure of its catalytic domain and subsequent phosphorylation of target substrate proteins.

Sourcing and Procurement of Research-Grade this compound

For laboratory and research applications, high-purity this compound can be procured from a variety of reputable chemical suppliers. When purchasing, it is crucial to obtain a certificate of analysis to ensure the identity and purity of the compound.

Reputable Suppliers Include:

  • Aobious: A supplier of bioactive molecules.

  • Cayman Chemical: Offers a range of biochemicals for research.

  • LGC Standards: Provides a comprehensive portfolio of reference materials.

  • Pharmaffiliates: A source for pharmaceutical standards and research chemicals.

  • NovaChemistry: A supplier of a wide range of chemical products.

Summary of Quantitative Experimental Data

The following tables summarize key quantitative data from a seminal study by Meinhardt et al. (2002) in Anticancer Drugs, investigating the effects of this compound on human myeloid leukemia cell lines U937 and HL-60.

Table 1: Effect of this compound on Cell Cycle Distribution in U937 Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control45.3 ± 2.138.6 ± 1.816.1 ± 1.5
This compound (10 µM)48.2 ± 2.539.1 ± 2.012.7 ± 1.3

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Apoptosis in Myeloid Leukemia Cell Lines

Cell LineTreatmentApoptosis (%)
U937 Ara-C (1 µM)35.2 ± 3.1
Ara-C (1 µM) + this compound (10 µM)33.8 ± 2.9
VP-16 (1 µM)41.5 ± 3.5
VP-16 (1 µM) + this compound (10 µM)39.7 ± 3.2
HL-60 Ara-C (1 µM)42.1 ± 3.8
Ara-C (1 µM) + this compound (10 µM)28.5 ± 2.5*
VP-16 (1 µM)48.3 ± 4.1
VP-16 (1 µM) + this compound (10 µM)45.1 ± 3.9

Statistically significant reduction in apoptosis (P < 0.05). Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research by Meinhardt et al. (2002).

Cell Culture
  • Cell Lines: Human myeloid leukemia cell lines U937 and HL-60 were used.

  • Media: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Incubation: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

Cell Cycle Analysis
  • Treatment: Cells were seeded at a density of 2 x 10^5 cells/ml and treated with this compound (10 µM) or vehicle control for 48 hours.

  • Harvesting: Cells were harvested by centrifugation at 300 x g for 5 minutes.

  • Fixation: The cell pellet was resuspended in 1 ml of ice-cold 70% ethanol and incubated at -20°C for at least 30 minutes.

  • Staining: Fixed cells were washed with phosphate-buffered saline (PBS) and then resuspended in PBS containing 50 µg/ml propidium iodide and 100 µg/ml RNase A.

  • Analysis: Stained cells were analyzed by flow cytometry using a FACSCalibur instrument (Becton Dickinson). Cell cycle distribution was determined using ModFit LT software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treatment: Cells were seeded at 2 x 10^5 cells/ml and pre-treated with this compound (10 µM) for 2 hours, followed by the addition of apoptosis-inducing agents (Ara-C or VP-16) for 24 hours.

  • Harvesting and Staining: Cells were harvested and washed with PBS. The cell pellet was resuspended in 100 µl of Annexin V binding buffer. 5 µl of Annexin V-FITC and 10 µl of propidium iodide (50 µg/ml) were added.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µl of Annexin V binding buffer was added, and the samples were analyzed by flow cytometry within 1 hour. Apoptotic cells were defined as Annexin V-positive and propidium iodide-negative.

Mandatory Visualizations

Signaling Pathway Diagram

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC_inactive Inactive PKC DAG->PKC_inactive activates ER ER IP3->ER binds receptor PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates Ligand Ligand Ligand->GPCR SC10 This compound SC10->PKC_inactive direct activation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Apoptosis Modulation) Phosphorylated_Substrate->Cellular_Response Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_inactive activates

Caption: Canonical PKC activation pathway and the direct activation by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Analysis start Start cell_culture Cell Culture (U937 & HL-60) start->cell_culture treatment Treatment with this compound and/or Apoptotic Agents cell_culture->treatment harvest Harvest Cells treatment->harvest cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis flow_cytometry Flow Cytometry cell_cycle->flow_cytometry apoptosis->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for analyzing the effects of this compound on leukemia cells.

Methodological & Application

Application Notes & Protocols: The Effects of Compound SC-10 on Cancer Cell Line XYZ

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental protocol to assess the efficacy of a hypothetical therapeutic compound, SC-10, on the proliferation, viability, and associated signaling pathways of the XYZ cancer cell line. The following protocols are intended as a guide and may require optimization for different cell lines or experimental conditions.

I. Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experiments. These are representative data and will vary based on the cell line and experimental specifics.

Table 1: Cell Viability Assessment by Trypan Blue Exclusion Assay

Treatment GroupConcentration (µM)Seeding Density (cells/mL)Viable Cells (x 10^4)Non-Viable Cells (x 10^4)% Viability
Vehicle Control02 x 10^518.50.597.4%
This compound12 x 10^515.21.889.4%
This compound52 x 10^59.84.270.0%
This compound102 x 10^54.18.931.5%

Table 2: Cell Proliferation Analysis by EdU Incorporation Assay

Treatment GroupConcentration (µM)Total Cells CountedEdU Positive Cells% Proliferation
Vehicle Control050035070.0%
This compound150027555.0%
This compound550015030.0%
This compound105005010.0%

II. Experimental Protocols

A. Protocol for Culturing XYZ Cancer Cell Line

This protocol outlines the standard procedure for thawing, passaging, and maintaining the XYZ cancer cell line.

1. Thawing of Cryopreserved Cells:

  • Prepare a 37°C water bath.

  • Retrieve a cryovial of XYZ cells from liquid nitrogen storage.

  • Immediately immerse the lower half of the vial in the 37°C water bath until a small ice crystal remains.

  • Spray the vial with 70% ethanol and transfer it to a sterile tissue culture hood.

  • Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM + 10% FBS).

  • Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[1]

  • Aspirate the supernatant containing the cryoprotectant.

  • Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Passaging Adherent XYZ Cells:

  • Examine the culture using an inverted microscope to confirm it is 80-90% confluent.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with 5 mL of sterile Phosphate Buffered Saline (PBS) without Ca2+/Mg2+.

  • Aspirate the PBS.

  • Add 3 mL of a suitable dissociation reagent (e.g., Trypsin-EDTA) to the flask and ensure it covers the entire cell monolayer.[2]

  • Incubate the flask at 37°C for 3-5 minutes, or until cells detach.

  • Add 7 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a small aliquot of the cell suspension for cell counting.

  • Seed new T-75 flasks at the desired seeding density (e.g., 2 x 10^5 cells/mL) with fresh, pre-warmed complete growth medium.

  • Incubate the new cultures at 37°C and 5% CO2.

B. Protocol for Cell Viability Assessment using Trypan Blue

This protocol details the steps to determine cell viability after treatment with compound this compound.

  • Seed XYZ cells in 6-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 48 hours.

  • Following treatment, collect both adherent and floating cells.

    • Aspirate the medium containing floating cells into a 15 mL conical tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the medium collected in the previous step.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.[1]

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells using the formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

C. Protocol for Cell Proliferation using EdU Incorporation Assay

This protocol describes how to measure cell proliferation by detecting DNA synthesis.

  • Seed XYZ cells in 96-well plates suitable for imaging.

  • Allow cells to adhere and then treat with this compound as described for the viability assay.

  • Two hours before the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to each well at a final concentration of 10 µM.

  • Incubate for 2 hours at 37°C.

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[2]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Wash the cells twice with PBS.

  • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions (e.g., containing a fluorescent azide).

  • Add the reaction cocktail to each well and incubate for 30 minutes in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the cell nuclei with a DNA stain like DAPI or Hoechst.

  • Image the plate using a high-content imaging system or a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).

III. Visualizations

A. Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 This compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Thaw Thaw XYZ Cells Culture Culture & Passage Thaw->Culture Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound & Vehicle Control Seed->Treat Viability Cell Viability Assay (Trypan Blue) Treat->Viability Proliferation Cell Proliferation Assay (EdU Staining) Treat->Proliferation Signaling Signaling Pathway Analysis (Western Blot/FACS) Treat->Signaling Quantify Quantify Results Viability->Quantify Proliferation->Quantify Signaling->Quantify Report Generate Report Quantify->Report G SC10 This compound Receptor Growth Factor Receptor SC10->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits

References

Application Notes and Protocols: Preparation of SC-10 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for the Protein Kinase C (PKC) activator, SC-10.

Introduction

This compound (CAS 102649-79-6) is a chemical compound identified as an activator of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways.[1] PKC is involved in controlling cell growth, differentiation, and apoptosis. The use of specific activators like this compound is essential for studying these pathways and for the development of novel therapeutics. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 102649-79-6[1][2]
Molecular Formula C₁₇H₂₂ClNO₂S[1][2]
Molecular Weight 339.88 g/mol [1][2]
IUPAC Name N-Heptyl-5-chloro-1-naphthalenesulfonamide[2]
Solubility DMSO[2]
Purity Typically ≥98% by HPLC[2]
Appearance Solid (form may vary)
Storage (Solid) 0°C (short term), -20°C (long term), desiccated[2]
Storage (Stock Solution) -20°C (up to 1 month), -80°C (up to 6 months)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (sterile, amber or covered in foil)

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Before starting, ensure the work area is clean and that all necessary equipment is calibrated and readily available. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound:

    • Tare a clean, empty microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.40 mg of this compound into the tared tube. This mass is calculated based on the molecular weight to achieve a 10 mM concentration in 1 mL of solvent.

      • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (339.88 g/mol ) * (1000 mg/g) = 3.3988 mg/mL ≈ 3.40 mg/mL

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution thoroughly until the solid this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

Note on Solubility: this compound is readily soluble in DMSO.[2] Its solubility in aqueous buffers such as PBS is expected to be low. Therefore, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Visualizations

Protein Kinase C (PKC) Signaling Pathway

PKC_Signaling_Pathway General Protein Kinase C (PKC) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_cyto PKC (inactive) DAG->PKC_cyto 6. Activation PKC_mem PKC (active) Downstream Downstream Targets PKC_mem->Downstream 8. Phosphorylation Ligand Ligand Ligand->GPCR 1. Binding ER Endoplasmic Reticulum (ER) IP3->ER 4. Binds Receptor Ca2 Ca²⁺ ER->Ca2 5. Release Ca2->PKC_cyto 6. Activation PKC_cyto->PKC_mem 7. Translocation Cellular_Response Cellular Response Downstream->Cellular_Response 9. Effect

Caption: General Protein Kinase C (PKC) Signaling Pathway.

Experimental Workflow for this compound Stock Solution Preparation

SC10_Stock_Prep_Workflow Workflow for this compound Stock Solution Preparation start Start weigh 1. Weigh 3.40 mg of this compound start->weigh add_dmso 2. Add 1 mL of DMSO weigh->add_dmso vortex 3. Vortex until dissolved add_dmso->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vitro Use of Interleukin-10 (IL-10)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-10 (IL-10), initially identified as Cytokine Synthesis Inhibitory Factor (CSIF), is a pleiotropic cytokine with potent anti-inflammatory and immunomodulatory properties.[1] It is primarily produced by monocytes, lymphocytes, macrophages, and dendritic cells.[2][3] In vitro, IL-10 is widely used to study its effects on immune cell proliferation, differentiation, and cytokine production. Its primary mechanism of action involves the regulation of the JAK-STAT signaling pathway, leading to the modulation of inflammatory responses.[2][3] The biologically active form of IL-10 is a non-covalently associated homodimer.[1]

Quantitative Data Summary

The optimal working concentration of recombinant human IL-10 can vary significantly depending on the cell type, assay system, and desired biological endpoint. The half-maximal effective concentration (ED₅₀ or EC₅₀) is a common metric used to describe the potency of IL-10 in vitro.

Table 1: Reported Biological Activity (ED₅₀/EC₅₀) of Recombinant Human IL-10

Cell Line/AssayED₅₀/EC₅₀ Range (ng/mL)Manufacturer/SourceCitation
MC/9 mouse mast cells (proliferation assay)0.075 - 0.750R&D Systems
MC/9 mouse mast cells (proliferation assay)0.2 - 1.0Thermo Fisher Scientific[3]
MC/9 mouse mast cells (proliferation assay)0.18 - 2.0Proteintech[4]
MC/9 cells (co-stimulation with human IL-4)< 2.0Bio-Rad[5]
MC/9 cells (co-stimulation with human IL-4)≤ 2.0Thermo Fisher Scientific[2]

Table 2: Exemplary In Vitro Working Concentrations of IL-10 from Literature

ApplicationCell TypeIL-10 ConcentrationCitation
Macrophage Phenotype PolarizationRAW264.7 murine macrophages250 ng/mL and 1,000 ng/mL[6]
Inhibition of Pro-inflammatory CytokinesMacrophage cell linesNot specified, but noted as more potent than IL-4 at similar concentrations.[7]
Proliferation AssayCT26.WT, CT26.CL25 murine tumor cells0.008 - 3.0 µg/mL (8 - 3,000 ng/mL)[8]
Induction of STAT3 PhosphorylationMacrophage cellsTitrating amounts used to show dose-dependence.[9][10]

Signaling Pathway

IL-10 exerts its function by binding to the IL-10 receptor complex (IL-10R), which is composed of two subunits, IL-10Rα and IL-10Rβ.[11] This binding event activates the associated Janus kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-10Rα chain, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[12][13] Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it modulates the transcription of target genes, leading to the anti-inflammatory effects of IL-10.[13][14]

IL10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL10R IL-10Rα / IL-10Rβ Receptor Complex JAK1_TYK2 JAK1 / TYK2 IL10R->JAK1_TYK2 associated STAT3 STAT3 IL10R->STAT3 Recruits JAK1_TYK2->IL10R Phosphorylates Receptor JAK1_TYK2->STAT3 Phosphorylates STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes DNA Target Gene Promoters pSTAT3->DNA Translocates & Upregulates Anti-inflammatory Genes (e.g., SOCS3) IL10 IL-10 (dimer) IL10->IL10R Binds

Figure 1. Simplified IL-10 signaling cascade via the JAK-STAT3 pathway.

Experimental Protocols

Protocol 1: Reconstitution and Storage of Recombinant IL-10

This protocol provides a general guideline for the reconstitution of lyophilized recombinant IL-10. Always refer to the manufacturer's specific instructions provided with the product vial.

Materials:

  • Lyophilized recombinant human IL-10

  • Sterile, pyrogen-free water, 5mM sodium phosphate pH 7.2, or PBS

  • Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Pre-Reconstitution: Briefly centrifuge the vial of lyophilized IL-10 to ensure the powder is at the bottom.[3]

  • Reconstitution: Aseptically add the recommended volume of sterile water or buffer (e.g., 0.1 mL) to the vial to create a stock solution, typically at a concentration of 0.1-1.0 mg/mL.[3][5] The protein may appear as a thin film; avoid vigorous shaking. Gently mix or swirl the vial to dissolve the contents completely.[5]

  • Carrier Protein: For subsequent dilutions, it is crucial to use a buffer or cell culture medium containing a carrier protein, such as 0.1% BSA or serum (e.g., 10% FCS), to prevent the cytokine from adhering to plastic surfaces and to maintain its stability.[3][5]

  • Aliquoting and Storage:

    • Lyophilized Protein: Store at -20°C as recommended by the manufacturer.[5]

    • Reconstituted Stock Solution: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[3] Reconstituted protein is typically stable for at least 3 months at -20°C.[5]

Protocol 2: In Vitro Macrophage Stimulation Assay

This protocol describes a general procedure for treating macrophages with IL-10 to assess its effect on cytokine production in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW264.7) or primary macrophages

  • Complete culture medium (e.g., DMEM with 10% FCS and antibiotics)

  • Reconstituted recombinant IL-10

  • LPS from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • ELISA kit for detecting the cytokine of interest (e.g., TNF-α)

Procedure:

  • Cell Seeding: Seed macrophages into a multi-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Pre-treatment (Optional): Some protocols involve pre-treating the cells with IL-10 for a specific duration (e.g., 2-4 hours) before adding the inflammatory stimulus.

  • Treatment:

    • Prepare a range of IL-10 concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of IL-10.

    • Include a "no IL-10" control.

  • Inflammatory Challenge: Add LPS to the wells at a final concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL). Include a control group with IL-10 but no LPS, and another with LPS but no IL-10.

  • Incubation: Incubate the plate for a period suitable for the cytokine being measured (e.g., 4-24 hours for TNF-α).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any detached cells and transfer the clarified supernatant to a new tube.

  • Cytokine Analysis: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a validated ELISA kit, following the manufacturer's instructions.[15][16]

Macrophage_Stimulation_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells 1. Seed Macrophages (e.g., 24-well plate) adhere 2. Allow to Adhere (Overnight) seed_cells->adhere add_il10 3. Add IL-10 (various concentrations) add_lps 4. Add LPS (e.g., 100 ng/mL) add_il10->add_lps incubate 5. Incubate (4-24 hours) add_lps->incubate collect_supernatant 6. Collect Supernatant run_elisa 7. Perform ELISA (e.g., for TNF-α) collect_supernatant->run_elisa analyze_data 8. Analyze Data run_elisa->analyze_data

Figure 2. General workflow for an in-vitro macrophage stimulation experiment.

References

Application Notes and Protocols for TIC10 (ONC201) Treatment in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer agent TIC10, also known as ONC201, with a focus on its application in treating specific cancer cell lines. This document includes detailed experimental protocols and a summary of its efficacy. It is presumed that the user's interest in "SC-10" was a typographical error and refers to the well-documented compound TIC10.

Introduction

TIC10 (TRAIL-Inducing Compound 10), or ONC201, is a novel, orally active small molecule with broad-spectrum anti-tumor activity. It is a first-in-class imipridone that has shown efficacy in a variety of preclinical cancer models, including those for glioblastoma, breast cancer, colon cancer, and pancreatic cancer. Its unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, distinguishes it from traditional chemotherapeutic agents. TIC10 has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.

Mechanism of Action

TIC10 exerts its anti-cancer effects primarily through the induction of apoptosis via the TRAIL signaling pathway. The key steps in its mechanism of action are as follows:

  • Inhibition of Akt and ERK: TIC10 dually inactivates the protein kinase B (Akt) and the extracellular signal-regulated kinase (ERK) signaling pathways.

  • Activation of FOXO3a: The inhibition of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.

  • TRAIL Gene Transcription: Once in the nucleus, FOXO3a binds to the promoter of the TRAIL gene, leading to its transcriptional upregulation.

  • Induction of Apoptosis: The increased expression of TRAIL protein on the surface of cancer cells initiates apoptosis through both autocrine and paracrine signaling. This process is mediated by the binding of TRAIL to its death receptors, DR4 and DR5.

This mechanism is notably independent of p53 status, suggesting that TIC10 may be effective in cancers with mutated or deficient p53.

TIC10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRAIL_ligand TRAIL DR4_5 Death Receptors (DR4/DR5) TRAIL_ligand->DR4_5 DISC DISC (FADD, pro-caspase-8) DR4_5->DISC TIC10 TIC10 Akt_ERK Akt / ERK TIC10->Akt_ERK FOXO3a_p p-FOXO3a (inactive) Akt_ERK->FOXO3a_p FOXO3a FOXO3a (active) FOXO3a_p->FOXO3a Dephosphorylation TRAIL_gene TRAIL Gene FOXO3a->TRAIL_gene Nuclear Translocation Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TRAIL_mRNA TRAIL mRNA TRAIL_gene->TRAIL_mRNA Transcription TRAIL_mRNA->TRAIL_ligand Translation & Export

TIC10 Signaling Pathway

Quantitative Data: In Vitro Efficacy of TIC10

The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of TIC10 in various human cancer cell lines. These values indicate the concentration of TIC10 required to inhibit cell growth or viability by 50%.

Cancer TypeCell LineIC50 / GI50 (µM)Citation(s)
GlioblastomaU87 MG~2.5 (GI50)[1]
GlioblastomaSF295~1.0 (GI50)[1]
Colon CancerHCT116 p53-/-Not specified[2]
MedulloblastomaD425~1.5[3]
MedulloblastomaD458~1.2[3]
MedulloblastomaDAOY~2.0[3]
Prostate CancerPC-3Not specified[4]
Small Cell Lung CancerNCI-H146Not specified[4]

Note: IC50 and GI50 values can vary depending on the specific assay conditions, such as incubation time and cell density.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of TIC10 in cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of TIC10 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TIC10 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of TIC10 in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest TIC10 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared TIC10 dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the TIC10 concentration to generate a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with TIC10 (various concentrations) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability Assay Workflow
Colony Formation Assay

Objective: To assess the long-term effect of TIC10 on the proliferative capacity and survival of single cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TIC10 (stock solution in DMSO)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.

    • Allow the cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of TIC10 or vehicle control for a defined period (e.g., 24-72 hours).

  • Colony Growth:

    • After the treatment period, remove the drug-containing medium, wash the wells with PBS, and add 2 mL of fresh, drug-free complete medium.

    • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Staining and Quantification:

    • Wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

    • Wash the plates gently with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

Western Blot Analysis

Objective: To investigate the effect of TIC10 on the expression and phosphorylation status of proteins in the Akt/ERK and TRAIL signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TIC10 (stock solution in DMSO)

  • 6-well or 10 cm plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FOXO3a, anti-TRAIL, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Treat the cells with TIC10 or vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the protein expression levels between treated and control samples.

Conclusion

TIC10 (ONC201) is a promising anti-cancer agent with a well-defined mechanism of action that induces TRAIL-mediated apoptosis in a variety of cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and molecular effects of TIC10 in their specific models of interest. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this novel compound.

References

Application Notes and Protocols for SC-10 (SCG10) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superior Cervical Ganglia 10 (SCG10), also known as stathmin-2 (STMN2), is a neuron-specific protein that plays a critical role in regulating microtubule dynamics. As a member of the stathmin family of phosphoproteins, SCG10 is highly expressed during neuronal development and regeneration, where it is instrumental in processes such as neurite outgrowth, axonal elongation, and synaptic plasticity. Its activity is tightly regulated by phosphorylation, particularly by c-Jun N-terminal kinase (JNK), which modulates its ability to interact with and destabilize microtubules. Dysregulation of SCG10 function has been implicated in neurodegenerative diseases and failures in neuronal regeneration, making it a protein of significant interest in neuroscience research and a potential target for therapeutic intervention.

These application notes provide an overview of the key applications of studying SCG10 in neuroscience and detailed protocols for its investigation.

Key Applications in Neuroscience Research

  • Neurite Outgrowth and Axon Elongation: SCG10 is a key regulator of microtubule dynamics in the growth cones of developing neurons. Overexpression of SCG10 has been shown to enhance neurite outgrowth, while its knockdown suppresses it. This makes SCG10 a valuable target for studying the molecular mechanisms of neuronal development and for screening compounds that may promote nerve growth.

  • Axonal Regeneration and Injury Response: Following axonal injury, SCG10 expression is dynamically regulated. It is rapidly lost in the distal axon segment destined for degeneration but accumulates in the proximal stump, where it is thought to contribute to regenerative processes. Studying SCG10 in models of nerve injury can provide insights into the mechanisms of Wallerian degeneration and potential strategies to promote axon regeneration.

  • Synaptic Plasticity and Learning: SCG10 mRNA expression is upregulated during late-phase long-term potentiation (LTP), a cellular correlate of learning and memory.[1] This suggests a role for SCG10 in the structural remodeling of synapses that underlies long-term memory formation.

  • Neurodegenerative Diseases: Alterations in SCG10 compartmentalization and metabolism have been observed in Alzheimer's disease, where its levels correlate with the number of neurofibrillary tangles.[2] Further research into SCG10's role in neurodegeneration may uncover novel therapeutic targets.

  • JNK Signaling Pathway: SCG10 is a direct substrate of JNK, a key kinase in stress and injury signaling pathways in neurons. The phosphorylation of SCG10 by JNK inhibits its microtubule-destabilizing activity. Studying the JNK-SCG10 axis can elucidate the signaling cascades that govern neuronal responses to various stimuli.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on SCG10, providing a reference for expected experimental outcomes.

Parameter Experimental Condition Result Reference
SCG10 mRNA ExpressionLate-Phase Long-Term Potentiation (LTP) in rat hippocampus4.32 ± 0.40-fold increase[1]
SCG10 Protein Levels3 hours post-axotomy in distal nerve segments71 ± 7% decrease[3]
SCG10 Protein Levels3 hours post-cycloheximide treatment in cultured DRG neuronsDecrease to 12 ± 4% of baseline[3]
Neurite OutgrowthOverexpression of SCG10 in PC12 cells2.6 times longer neurites than controls[4]

Signaling Pathway

The JNK signaling pathway plays a crucial role in regulating SCG10 function. In response to neuronal injury or stress, JNK is activated and phosphorylates SCG10 at serines 62 and 73. This phosphorylation event inhibits the microtubule-destabilizing activity of SCG10, leading to microtubule stabilization. In healthy axons, there is a continuous cycle of JNK-dependent degradation of SCG10, which is replenished by axonal transport. Following injury, this transport is disrupted, leading to a rapid loss of SCG10 in the distal axon, a key step in the axonal degeneration program.

SCG10_JNK_Signaling cluster_stress Neuronal Stress/Injury cluster_signaling Signaling Cascade cluster_scg10 SCG10 Regulation cluster_microtubule Microtubule Dynamics Stress/Injury Stress/Injury JNK JNK Stress/Injury->JNK Activates SCG10 SCG10 JNK->SCG10 Phosphorylates pSCG10 Phosphorylated SCG10 (Inactive) SCG10->pSCG10 Microtubule_Destabilization Microtubule_Destabilization SCG10->Microtubule_Destabilization Promotes Microtubule_Stabilization Microtubule_Stabilization pSCG10->Microtubule_Stabilization Leads to

Caption: JNK-mediated phosphorylation of SCG10 regulates microtubule dynamics.

Experimental Protocols

Herein are detailed protocols for the investigation of SCG10 in neuroscience research.

Protocol 1: Analysis of SCG10 Protein Expression by Western Blot

This protocol describes the detection and quantification of SCG10 protein levels in cell lysates or tissue homogenates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4-12% Bis-Tris polyacrylamide gels

  • Nitrocellulose or PVDF membranes

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-SCG10 antibody (recommended starting dilution 1:1000)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG (recommended starting dilution 1:5000)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.

    • For tissue: Homogenize tissue in RIPA buffer on ice.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour at 4°C.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SCG10 antibody in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Analysis of SCG10 mRNA Expression by RT-qPCR

This protocol allows for the quantification of SCG10 mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green)

  • qPCR instrument

  • Primers for SCG10 and a reference gene (e.g., GAPDH, β-actin). Note: Specific primer sequences for the 3'-UTR of rat SCG10 mRNA (bases 917-1513) have been used successfully.[1]

Primer Design (Example for Rat SCG10):

  • Forward Primer: 5'-GCTGGACAGCAACATCAGC-3'

  • Reverse Primer: 5'-TCCTTCCTCTTCCTCTTCCTC-3' (Note: These are example primers and should be validated for specificity and efficiency.)

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissue using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

    • Run the qPCR program:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

      • Melt curve analysis.

  • Data Analysis: Calculate the relative expression of SCG10 mRNA using the ΔΔCt method, normalized to the reference gene.

Protocol 3: SCG10 Knockdown using siRNA

This protocol describes the transient knockdown of SCG10 expression in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons)

  • SCG10 siRNA (a pool of 3-5 target-specific siRNAs is recommended for higher efficiency). A non-targeting siRNA should be used as a negative control.

  • Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I Reduced Serum Medium.

Procedure:

  • Cell Plating: Plate neurons at a suitable density to be 50-70% confluent at the time of transfection.

  • siRNA Transfection:

    • For each well of a 24-well plate, dilute 20 pmol of siRNA in 50 µl of Opti-MEM.

    • In a separate tube, dilute 1 µl of transfection reagent in 50 µl of Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 100 µl siRNA-lipid complex to the cells in each well containing 400 µl of culture medium.

  • Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blot to confirm knockdown, or functional assays).

Protocol 4: Immunocytochemical Staining of SCG10

This protocol is for visualizing the subcellular localization of SCG10 in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum in PBS

  • Primary antibody: Rabbit anti-SCG10 antibody (recommended starting dilution 1:500)

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG (recommended starting dilution 1:1000)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-SCG10 antibody in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Counterstaining and Mounting: Incubate with DAPI for 5 minutes, rinse with PBS, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Experimental Workflows

Workflow for Investigating SCG10 in Neurite Outgrowth

Caption: Workflow for studying the role of SCG10 in neurite outgrowth.

Workflow for Analyzing SCG10 in Axon Injury Models

experimental_workflow_axon_injury cluster_model Injury Model cluster_timecourse Time-course Collection cluster_analysis Analysis of SCG10 cluster_functional Functional Analysis A In vitro: Culture DRG neurons and perform axotomy In vivo: Sciatic nerve crush model B Collect samples at different time points post-injury (e.g., 0, 1, 3, 6, 24 hours) A->B C Isolate protein and RNA from proximal and distal nerve segments B->C F Immunostain for SCG10 and axonal markers (e.g., β-III tubulin) B->F D Analyze SCG10 protein levels by Western blot C->D E Analyze SCG10 mRNA levels by RT-qPCR or in situ hybridization C->E G Assess axon degeneration/regeneration morphology F->G H (Optional) Modulate SCG10 levels (e.g., using AAV) and assess functional recovery G->H Intervention

Caption: Workflow for investigating SCG10's role in response to axonal injury.

References

Application Notes and Protocols for Studying Apoptosis with Caspase-10 as the Focus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "SC-10" is not a standardized designation for a tool in apoptosis research. Based on the context of studying apoptosis, these application notes and protocols focus on Caspase-10 , an initiator caspase involved in programmed cell death. Researchers should verify the specific nature of any tool designated "this compound" in their laboratory.

Introduction to Caspase-10 in Apoptosis

Caspase-10 is a member of the caspase (cysteine-aspartic protease) family of enzymes that play a central role in the execution of apoptosis.[1][2] As an initiator caspase, its primary function is to activate downstream effector caspases, thereby propagating the apoptotic signal.[2] Caspase-10 is structurally similar to Caspase-8 and is primarily associated with the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to their corresponding cell surface receptors.[3][4]

Key Functions of Caspase-10:

  • Initiator Caspase: Caspase-10 is activated at the onset of the apoptotic cascade.[2]

  • Role in Extrinsic Pathway: It is recruited to the Death-Inducing Signaling Complex (DISC) upon activation of death receptors like Fas and TNFR.[3][5]

  • Activation of Effector Caspases: Once activated, Caspase-10 can cleave and activate effector caspases such as Caspase-3 and Caspase-7, which then dismantle the cell.[2]

  • Potential Role in Intrinsic Pathway: Some studies suggest a role for Caspase-10 downstream of the mitochondria in cytotoxic drug-induced apoptosis, where it may participate in a feedback loop to amplify the apoptotic signal.[6]

Signaling Pathways Involving Caspase-10

Caspase-10 is a key player in the extrinsic apoptosis pathway. The following diagram illustrates its position and interactions within this signaling cascade.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Procaspase10 Pro-caspase-10 FADD->Procaspase10 DISC DISC Formation Procaspase8->DISC Procaspase10->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase10 Active Caspase-10 DISC->Caspase10 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase10->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 (Effector Caspase) Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Extrinsic apoptosis pathway featuring Caspase-10 activation.

Experimental Protocols for Studying Apoptosis

The following protocols are fundamental for investigating the role of Caspase-10 and other key proteins in apoptosis.

Protocol 1: Induction of Apoptosis

This protocol describes a general method for inducing apoptosis in cell culture, which is a prerequisite for studying the downstream events.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Fas ligand, TNF-α, TRAIL, or a chemotherapeutic drug like etoposide)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Prepare the apoptosis-inducing agent at the desired concentration in complete cell culture medium.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the apoptosis-inducing agent to the cells.

  • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Harvest the cells at each time point for downstream analysis (e.g., Western blotting, caspase activity assay).

Protocol 2: Western Blotting for Caspase-10 Cleavage

This protocol is used to detect the cleavage and activation of Caspase-10 and other apoptotic markers.

Materials:

  • Treated and untreated cell pellets from Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-10, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Boil the samples for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Caspase Activity Assay

This colorimetric or fluorometric assay quantifies the enzymatic activity of specific caspases.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer (provided with the kit)

  • Caspase-10 substrate (e.g., Ac-AEVD-pNA for colorimetric or Ac-AEVD-AFC for fluorometric)

  • 96-well microplate

  • Plate reader

Procedure:

  • Lyse the cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • Load equal amounts of protein into the wells of a 96-well plate.

  • Add the caspase-specific substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent and suspension cells and wash with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow

The following diagram outlines a typical workflow for studying the role of a specific protein, such as Caspase-10, in apoptosis.

Apoptosis_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture Induction Induce Apoptosis (e.g., with FasL, TRAIL) CellCulture->Induction Harvest Harvest Cells at Time Points Induction->Harvest Western Western Blot (Caspase-10, Cleaved Caspase-3, PARP) Harvest->Western Activity Caspase Activity Assay (Caspase-10, -8, -3) Harvest->Activity Flow Flow Cytometry (Annexin V / PI Staining) Harvest->Flow Quantify Quantify Protein Levels & Enzyme Activity Western->Quantify Activity->Quantify Compare Compare Treated vs. Control Flow->Compare Quantify->Compare Conclusion Draw Conclusions on Caspase-10 Role Compare->Conclusion

Caption: General workflow for apoptosis studies.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above. Actual results will vary depending on the cell type, inducing agent, and experimental conditions.

Assay Parameter Measured Control (Untreated) Treated (Apoptosis Inducer) Interpretation
Western Blot Pro-Caspase-10 LevelHighDecreasedCleavage and activation of Caspase-10.
Cleaved Caspase-3 LevelUndetectableIncreasedActivation of effector caspases.
Cleaved PARP LevelUndetectableIncreasedExecution of apoptosis.
Caspase Activity Caspase-10 Activity1.0-fold3.5-fold increaseSpecific activation of Caspase-10.
Caspase-3 Activity1.0-fold5.2-fold increaseDownstream effector caspase activation.
Flow Cytometry % Early Apoptotic Cells< 5%25%Induction of early-stage apoptosis.
% Late Apoptotic Cells< 2%15%Progression of apoptosis.
% Viable Cells> 90%55%Decrease in cell viability.

References

Application Notes and Protocols for Subcutaneous Administration of Interluekin-10 (IL-10) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-10 (IL-10) is a pleiotropic cytokine with potent anti-inflammatory and immunomodulatory properties. It plays a crucial role in regulating immune responses and maintaining homeostasis. Due to its therapeutic potential in various inflammatory and autoimmune diseases, IL-10 is a subject of intense research. These application notes provide a comprehensive overview and detailed protocols for the subcutaneous (SC) administration of recombinant IL-10 to animal models, a common route for evaluating its in vivo efficacy.

Mechanism of Action and Signaling Pathway

IL-10 exerts its effects by binding to the IL-10 receptor (IL-10R), a tetrameric complex composed of two IL-10R1 and two IL-10R2 subunits.[1] This binding initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Upon ligand binding, the receptor-associated kinases JAK1 and TYK2 are activated, leading to the phosphorylation of specific tyrosine residues on the intracellular domain of IL-10R1.[2] These phosphorylated sites serve as docking stations for the transcription factor STAT3.[2] Recruited STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[2] Key outcomes of IL-10 signaling include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and the promotion of anti-inflammatory molecules.

IL10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL10 IL-10 IL10R1 IL-10R1 IL10->IL10R1 Binds IL10R2 IL-10R2 IL10R1->IL10R2 Recruits JAK1 JAK1 pJAK1 pJAK1 IL10R1->pJAK1 Activates TYK2 TYK2 pTYK2 pTYK2 IL10R2->pTYK2 Activates STAT3 STAT3 pJAK1->STAT3 Phosphorylates pTYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA Target Gene Promoters pSTAT3_dimer->DNA Translocates & Binds Transcription Gene Transcription (e.g., anti-inflammatory mediators) DNA->Transcription Regulates

Figure 1: Simplified IL-10 Signaling Pathway.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies utilizing subcutaneous administration of IL-10 in mouse models.

ParameterC57BL/6 MiceBALB/c MiceIL-10-/- MiceReference
Mouse Strain C57BL/6BALB/cC57BL/6 background[3]
Disease Model TNF-α Induced InflammationN/AEAE[2][3]
IL-10 Dose Not specified for SCNot specified for SCNot specified for SC
Administration Route Subcutaneous (osmotic minipumps)Not specifiedSubcutaneous[2][3]
Frequency Continuous infusion for 14 daysNot specifiedEvery other day[2][3]
Vehicle SalinePBS1% DMSO in PBS[2][3]
Key Findings IL-10 attenuates vascular contractile responses to endothelin-1.N/AA small molecule inducing IL-10 showed neuroprotection, which was absent in IL-10-/- mice.[2][3]
ParameterNC/Nga Mice
Mouse Strain NC/Nga
Disease Model Atopic Dermatitis-like Skin Lesions
Treatment IL-10 plasmid DNA
Dose Not specified
Administration Route Intramuscular injection (for plasmid DNA leading to systemic IL-10 expression)
Frequency Not specified
Vehicle Not specified
Key Findings Increased serum IL-10 levels and suppressed development of skin lesions.[4]

Experimental Protocols

Protocol 1: Subcutaneous Administration of Recombinant IL-10 in Mice

1. Materials:

  • Recombinant murine IL-10 (lyophilized)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)

  • Insulin syringes (e.g., 28-31 gauge)

  • Animal handling and restraint equipment

  • 70% ethanol for disinfection

2. Preparation of IL-10 Solution:

  • Reconstitute the lyophilized recombinant IL-10 in sterile PBS to a stock concentration (e.g., 100 µg/mL) as per the manufacturer's instructions.

  • Gently vortex and ensure the solution is clear and free of particulates.

  • For long-term storage, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of injection, thaw an aliquot of the stock solution on ice.

  • Dilute the stock solution with sterile PBS to the final desired concentration for injection. The final volume for subcutaneous injection in mice is typically 100-200 µL.

3. Administration Procedure:

  • Properly restrain the mouse. The scruff of the neck is a common and effective method.

  • Wipe the intended injection site (typically the dorsal flank or the scruff of the neck) with 70% ethanol.

  • Gently lift a fold of skin to create a "tent."

  • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

  • Aspirate gently to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Slowly inject the IL-10 solution.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

Experimental_Workflow cluster_analyses Downstream Analyses Start Start: Acclimatize Animal Models Grouping Randomize into Treatment Groups (e.g., Vehicle, IL-10) Start->Grouping Administration Subcutaneous Administration of IL-10 or Vehicle Grouping->Administration Monitoring Monitor Animal Health & Disease Progression (e.g., body weight, clinical scores) Administration->Monitoring Sampling Collect Samples at Predetermined Timepoints (e.g., blood, tissues) Monitoring->Sampling Analysis Perform Downstream Analyses Sampling->Analysis Data Data Analysis & Interpretation Analysis->Data ELISA ELISA for Cytokine Levels Analysis->ELISA IF Immunofluorescence of Tissues Analysis->IF Histo Histological Staining Analysis->Histo End End of Study Data->End

Figure 2: General Experimental Workflow.

Protocol 2: Measurement of Serum Cytokines by ELISA

1. Materials:

  • Mouse cytokine ELISA kit (e.g., for TNF-α, IL-6, IL-1β)

  • Blood collection tubes (e.g., microtainer serum separator tubes)

  • Microplate reader

  • Reagent reservoirs

  • Multichannel pipette

2. Sample Collection and Preparation:

  • Collect blood from mice via an appropriate method (e.g., submandibular, saphenous, or terminal cardiac puncture).

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

  • Carefully collect the serum (supernatant) and transfer to a clean tube.

  • Store serum samples at -80°C until use.

3. ELISA Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit. A general workflow is as follows:

    • Prepare all reagents, standards, and samples as instructed.

    • Add capture antibody to the wells of a 96-well plate and incubate.

    • Wash the plate.

    • Block the plate to prevent non-specific binding.

    • Wash the plate.

    • Add standards and samples to the wells and incubate.

    • Wash the plate.

    • Add detection antibody and incubate.

    • Wash the plate.

    • Add avidin-HRP (or equivalent) and incubate.

    • Wash the plate.

    • Add substrate solution and incubate in the dark.

    • Add stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Protocol 3: Immunofluorescence Staining of Muscle Tissue

1. Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

  • Primary antibodies (e.g., against inflammatory markers)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

2. Tissue Preparation:

  • Euthanize the mouse and carefully dissect the muscle of interest.

  • Fix the muscle in 4% PFA for 2-4 hours at 4°C.

  • Wash the tissue with PBS.

  • Cryoprotect the tissue by incubating in 15% sucrose in PBS until it sinks, then in 30% sucrose in PBS overnight at 4°C.

  • Embed the tissue in OCT compound in a cryomold and freeze on dry ice or in liquid nitrogen.

  • Store frozen blocks at -80°C.

  • Using a cryostat, cut sections (e.g., 10 µm thick) and mount them on microscope slides.

3. Staining Procedure:

  • Air dry the slides for 30-60 minutes.

  • Wash the slides with PBS.

  • Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS.

  • Block the sections with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Wash with PBS.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash with PBS.

  • Mount the slides with mounting medium and coverslip.

4. Imaging and Analysis:

  • Visualize the stained sections using a fluorescence microscope with the appropriate filters.

  • Capture images and perform quantitative analysis as needed (e.g., cell counting, fluorescence intensity measurement).

References

Application Notes and Protocols: Synergistic Targeting of Cancer Signaling Pathways with Kinase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to single-agent kinase inhibitor therapies remains a significant challenge in oncology. A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies that target multiple nodes within a signaling network or inhibit parallel pathways. This document provides detailed application notes and protocols for investigating the synergistic effects of combining kinase inhibitors, with a focus on the well-characterized PI3K/AKT/mTOR pathway and its crosstalk with the RAS/MEK/ERK pathway. While the specific inhibitor "SC-10" is not identified in publicly available literature, the principles and protocols outlined here are broadly applicable to the preclinical evaluation of novel kinase inhibitor combinations.

Featured Kinase Inhibitor Class: PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1] Several PI3K inhibitors have been developed, including isoform-selective inhibitors (e.g., alpelisib, inavolisib) and pan-PI3K inhibitors (e.g., copanlisib).[2][3] Combining PI3K inhibitors with inhibitors of other key signaling pathways, such as the MEK/ERK and mTOR pathways, has shown promise in preclinical and clinical studies to enhance anti-tumor activity and overcome resistance.[1][2]

Signaling Pathway: PI3K/AKT/mTOR and RAS/MEK/ERK Crosstalk

The diagram below illustrates the interconnectedness of the PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways and highlights the points of intervention for various kinase inhibitors.

cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT MEKi MEK Inhibitor (e.g., Selumetinib) MEKi->MEK PI3Ki PI3K Inhibitor (e.g., Alpelisib) PI3Ki->PI3K mTORi mTOR Inhibitor (e.g., Sapanisertib) mTORi->mTORC1 AKTi AKT Inhibitor (e.g., Ipatasertib) AKTi->AKT legend_activates Activates legend_inhibits Inhibits a b a->b c d c->d

Caption: PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways with inhibitor targets.

Quantitative Data on Kinase Inhibitor Combinations

The following table summarizes preclinical data on the combination of PI3K inhibitors with other targeted agents. The data illustrates the potential for synergistic or additive effects in various cancer cell lines.

PI3K Inhibitor Combination Agent Cancer Type Key Findings Reference
Alpelisib (PI3Kα selective)Selumetinib (MEK inhibitor)Multiple patient-derived cancer cell linesAdditive and/or synergistic effects observed in multi-cell type tumor spheroids.[2]
Inavolisib (PI3Kα selective)Ravoxertinib (ERK 1/2 inhibitor)Multiple patient-derived cancer cell linesAdditive and/or synergistic effects observed in multi-cell type tumor spheroids.[2]
Copanlisib (pan-PI3K)Sapanisertib (mTORC1/2 inhibitor)Multiple patient-derived cancer cell linesCombination effects observed from vertical inhibition of the PI3K/AKT/mTOR pathway.[2]
Alpelisib (PI3Kα selective)Ipatasertib (AKT inhibitor)Multiple patient-derived cancer cell linesCombination effects observed from vertical inhibition of the PI3K/AKT/mTOR pathway.[2]
NVP-BKM120 (pan-PI3K)Trastuzumab (anti-HER2 antibody)HER2+ Breast CancerShowed clinical responses in patients with tumors possessing an activated PI3K pathway who had progressed on trastuzumab.[1]
GDC-0980 (dual PI3K/mTOR)-Breast, Ovarian, Lung, Prostate Cancer ModelsDemonstrated broad preclinical activity as a single agent.[1]

Experimental Protocol: Cell Viability Assay to Determine Synergy

This protocol describes a method for assessing the synergistic, additive, or antagonistic effects of two kinase inhibitors on cancer cell proliferation using a colorimetric cell viability assay (e.g., MTT or WST-1).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Kinase Inhibitor A (e.g., a PI3K inhibitor)

  • Kinase Inhibitor B (e.g., a MEK inhibitor)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of each inhibitor in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix of the two inhibitors. For each inhibitor, prepare a series of dilutions (e.g., 7-point, 3-fold serial dilutions) in complete medium.

    • Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include wells for vehicle control (medium with solvent) and untreated control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each drug concentration and combination.

    • Calculate the IC50 value for each individual inhibitor.

    • Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value indicates the nature of the drug interaction:

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drugs Prepare drug dilution matrix incubate_overnight->prepare_drugs add_drugs Add drug combinations to cells prepare_drugs->add_drugs incubate_72h Incubate for 72 hours add_drugs->incubate_72h add_reagent Add cell viability reagent incubate_72h->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent read_plate Read absorbance on microplate reader incubate_reagent->read_plate analyze_data Analyze data and calculate CI read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing kinase inhibitor synergy via cell viability assay.

Interpreting Combination Effects

The interaction between two drugs can be synergistic, additive, or antagonistic. Understanding these potential outcomes is crucial for the rational design of combination therapies.

combination_therapy Combination of Inhibitor A + Inhibitor B synergy Synergy (Effect > Sum of Individual Effects) CI < 1 combination_therapy->synergy Observed Effect is Greater additivity Additivity (Effect = Sum of Individual Effects) CI = 1 combination_therapy->additivity Observed Effect is Equal antagonism Antagonism (Effect < Sum of Individual Effects) CI > 1 combination_therapy->antagonism Observed Effect is Less

Caption: Logical relationship of potential outcomes in combination therapy.

Conclusion

The combination of kinase inhibitors represents a powerful strategy to enhance anti-cancer efficacy and combat drug resistance. The protocols and information provided in these application notes offer a framework for the systematic evaluation of novel kinase inhibitor combinations. By characterizing the nature of drug interactions through quantitative analysis and understanding the underlying signaling pathways, researchers can identify promising combination therapies for further preclinical and clinical development.

References

Troubleshooting & Optimization

SC-10 not dissolving in DMSO solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-10.

FAQs: this compound Dissolving in DMSO Solutions

Q1: What is this compound and why is it dissolved in DMSO?

This compound is the small molecule N-Heptyl-5-chloro-1-naphthalene-sulfonamide (CAS: 102649-79-6). It is a direct activator of Protein Kinase C (PKC), a key enzyme in many cellular signaling pathways.[1][2][3] DMSO is the recommended solvent for this compound because of its ability to dissolve a wide range of organic compounds for use in biological experiments.

Q2: What is the reported solubility of this compound in DMSO?

Published data indicates that the solubility of this compound in DMSO is 10 mM.[2] Attempting to prepare solutions at concentrations higher than this may result in incomplete dissolution.

Q3: My this compound is not dissolving in DMSO, even at or below 10 mM. What are the possible reasons?

Several factors can contribute to solubility issues:

  • Purity and Quality of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound.

  • Compound Quality: Ensure that the this compound powder is of high purity and has been stored correctly according to the manufacturer's instructions.

  • Temperature: Room temperature may not be sufficient to dissolve the compound, especially at higher concentrations.

  • Inadequate Mixing: The compound may require more vigorous mixing to fully dissolve.

Q4: How can I improve the dissolution of this compound in DMSO?

Please refer to the detailed experimental protocols and troubleshooting guide in the following sections for step-by-step instructions. General recommendations include using anhydrous, high-purity DMSO, gentle warming, and sonication.

Q5: My this compound dissolved in DMSO initially, but a precipitate formed after storage. What should I do?

Precipitation upon storage can be due to several factors, including temperature fluctuations and absorption of moisture. It is recommended to visually inspect the solution before each use. If a precipitate is observed, you can try to redissolve it by following the protocol for dissolving this compound, which includes gentle warming and vortexing or sonication. For long-term storage, it is advisable to store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.

Q6: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture media). How can I prevent this?

This is a common issue for many compounds that are soluble in DMSO but have low aqueous solubility. To minimize precipitation:

  • Use a higher concentration DMSO stock: This allows for a smaller volume of the DMSO stock to be added to the aqueous solution, keeping the final DMSO concentration low.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer.

  • Ensure adequate mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even distribution.

  • Consider the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is always best to determine the tolerance of your specific cell line. Always include a vehicle control (DMSO alone) in your experiments.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common issues with dissolving this compound in DMSO.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO at room temperature. Insufficient kinetic energy to overcome the crystal lattice energy.Gently warm the solution to 37°C for 5-10 minutes. Vortex or sonicate the vial to aid dissolution.
A suspension or precipitate forms after adding DMSO. The concentration of this compound exceeds its solubility limit in DMSO.Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).
The DMSO is not of high enough purity or contains water.Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.
The solution is clear initially but a precipitate forms over time. The compound is coming out of solution due to temperature changes or other factors.Before each use, visually inspect the solution. If a precipitate is present, warm the solution to 37°C and vortex or sonicate until it redissolves.
Precipitation occurs upon dilution into aqueous buffer. The compound has low aqueous solubility.See Q6 in the FAQ section for detailed recommendations on how to perform dilutions to minimize precipitation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (N-Heptyl-5-chloro-1-naphthalene-sulfonamide, MW: 339.88 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 339.88 g/mol = 3.3988 mg

  • Weigh this compound: Carefully weigh out the calculated amount of this compound and place it in a sterile vial.

  • Add DMSO: Add the desired volume of anhydrous, high-purity DMSO to the vial containing this compound.

  • Vortex: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution. If the compound is not fully dissolved, proceed to the next step.

  • Sonication (Optional): Place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Intermittently vortex the solution during this time.

  • Final Inspection: The final solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C to avoid repeated freeze-thaw cycles.

Diagrams

This compound Solution Preparation Workflow

G start Start: Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 10-15 minutes check1->sonicate No end End: Store at -20°C check1->end Yes check2 Is solution clear? sonicate->check2 heat Warm to 37°C for 5-10 minutes check2->heat No check2->end Yes check3 Is solution clear? heat->check3 check3->end Yes troubleshoot Troubleshoot: - Check DMSO purity - Prepare lower concentration check3->troubleshoot No

Caption: Workflow for preparing an this compound stock solution in DMSO.

Troubleshooting Decision Tree for this compound Dissolution

G start Issue: this compound not dissolving check_conc Is concentration ≤ 10 mM? start->check_conc lower_conc Action: Prepare a more dilute solution (e.g., 1-5 mM) check_conc->lower_conc No check_dmso Is DMSO anhydrous & high-purity? check_conc->check_dmso Yes use_new_dmso Action: Use a fresh, sealed bottle of anhydrous DMSO check_dmso->use_new_dmso No apply_heat Have you tried gentle warming (37°C)? check_dmso->apply_heat Yes heat_protocol Action: Warm at 37°C for 5-10 min with vortexing apply_heat->heat_protocol No sonicate Have you tried sonication? apply_heat->sonicate Yes sonicate_protocol Action: Sonicate for 10-15 min sonicate->sonicate_protocol No contact_support Contact Technical Support sonicate->contact_support Yes

Caption: Decision tree for troubleshooting this compound dissolution problems.

Protein Kinase C (PKC) Signaling Pathway

G SC10 This compound PKC Protein Kinase C (PKC) SC10->PKC Activates downstream Downstream Substrates (e.g., MARCKS, RAF-1, etc.) PKC->downstream Phosphorylates response Cellular Responses: - Proliferation - Differentiation - Gene Expression - Apoptosis downstream->response

Caption: Simplified signaling pathway of this compound as a PKC activator.

References

Technical Support Center: Optimizing Interleukin-10 (IL-10) Incubation Time for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Interleukin-10 (IL-10) for achieving maximum therapeutic and experimental effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IL-10?

A1: Interleukin-10 is an anti-inflammatory cytokine that functions by binding to its cell-surface receptor, the IL-10 receptor (IL-10R).[1][2] This binding event activates the Janus kinase (JAK) family members, JAK1 and TYK2, which are associated with the receptor chains.[1][2] Activated JAKs then phosphorylate the intracellular domain of the IL-10R, creating docking sites for the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] Subsequently, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes, leading to the suppression of pro-inflammatory responses.[2][3]

Q2: What is a recommended starting point for IL-10 incubation time in a cell-based assay?

A2: A general starting point for IL-10 incubation time is between 30 minutes and 24 hours. For observing early signaling events like STAT3 phosphorylation, a shorter incubation time of 15 to 60 minutes is typically sufficient. To measure the downstream effects on cytokine production (e.g., inhibition of TNF-α), a longer incubation of 6 to 24 hours is often necessary. The optimal time is highly dependent on the cell type, IL-10 concentration, and the specific downstream marker being assessed.

Q3: How does IL-10 concentration influence the optimal incubation time?

A3: Higher concentrations of IL-10 may elicit a faster and more robust response, potentially shortening the required incubation time to observe an effect. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to achieve a significant outcome. It is recommended to perform a dose-response experiment with varying concentrations of IL-10 alongside a time-course experiment to identify the optimal conditions for your specific experimental setup.

Q4: Can the effects of IL-10 diminish with very long incubation times?

A4: Yes, the biological effects of IL-10 can diminish over extended incubation periods (e.g., > 48 hours). This can be due to several factors, including receptor internalization and degradation, depletion of IL-10 from the culture medium, or the activation of negative feedback mechanisms that downregulate the signaling pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of IL-10 treatment. Incubation time is too short. For downstream effects like changes in gene expression or cytokine secretion, extend the incubation time. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours).
IL-10 concentration is too low. Perform a dose-response experiment to determine the effective concentration range for your cell type.
Cells are not responsive to IL-10. Confirm the expression of the IL-10 receptor (IL-10R1 and IL-10R2) on your target cells using techniques like flow cytometry or Western blotting.
IL-10 reagent is inactive. Check the expiration date and storage conditions of your IL-10. Test its activity on a positive control cell line known to be responsive to IL-10.
High background or non-specific effects. Incubation time is too long. Excessive incubation can lead to secondary effects not directly related to IL-10 signaling. Reduce the incubation time.
IL-10 concentration is too high. High concentrations can sometimes lead to off-target effects. Lower the concentration of IL-10 used.
Inconsistent results between experiments. Variability in cell culture conditions. Ensure consistent cell density, passage number, and serum concentration in your culture medium, as these can affect cellular responses.
Inconsistent incubation timing. Use a precise timer for all incubation steps to ensure reproducibility.

Experimental Protocols

Protocol: Time-Course Experiment for Optimal IL-10 Incubation

This protocol outlines a method to determine the optimal incubation time for IL-10 to achieve a desired biological effect, such as the inhibition of a pro-inflammatory cytokine.

  • Cell Seeding: Plate your target cells at a predetermined density in a multi-well plate and allow them to adhere and stabilize overnight.

  • Pre-stimulation (if applicable): If studying the inhibitory effect of IL-10, stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) for a defined period before or concurrently with IL-10 treatment.

  • IL-10 Treatment: Prepare a working solution of IL-10 at the desired concentration. Add the IL-10 solution to the appropriate wells. Include a vehicle control (medium without IL-10).

  • Time-Point Incubation: Incubate the plate for a range of time points (e.g., 30 min, 2 hr, 6 hr, 12 hr, 24 hr, 48 hr) at 37°C and 5% CO2.

  • Sample Collection: At each time point, collect the cell supernatant to measure secreted cytokines or lyse the cells to analyze intracellular signaling events (e.g., phosphorylated STAT3).

  • Analysis: Analyze the collected samples using an appropriate method (e.g., ELISA for cytokines, Western blot for protein phosphorylation).

  • Data Interpretation: Plot the measured effect (e.g., percent inhibition of TNF-α) against the incubation time to determine the optimal duration that produces the maximum desired effect.

Visualizations

IL10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-10 IL-10 IL-10R1 IL-10R1 IL-10->IL-10R1 Binding IL-10R2 IL-10R2 IL-10R1->IL-10R2 Recruitment JAK1 JAK1 IL-10R1->JAK1 STAT3_inactive STAT3 IL-10R1->STAT3_inactive Recruitment & Phosphorylation IL-10R2->JAK1 Activation TYK2 TYK2 IL-10R2->TYK2 JAK1->TYK2 Activation TYK2->IL-10R1 Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Genes Target Gene Expression pSTAT3_dimer->Target_Genes Translocation & Transcription Regulation

Caption: IL-10 signaling pathway.

Experimental_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Pre_stimulation Pre-stimulate (optional) Cell_Seeding->Pre_stimulation IL10_Treatment Add IL-10 Pre_stimulation->IL10_Treatment Incubation Incubate for Varying Times IL10_Treatment->Incubation Sample_Collection Collect Supernatant/ Cell Lysate Incubation->Sample_Collection Analysis Perform Assay (ELISA, Western, etc.) Sample_Collection->Analysis Data_Interpretation Determine Optimal Incubation Time Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Time-course experimental workflow.

References

unexpected off-target effects of SC-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the investigational compound SC-10. Our goal is to help researchers, scientists, and drug development professionals address specific issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an ATP-competitive kinase inhibitor with high potency against Tyrosine Kinase X (TKX). Its primary mechanism of action is the inhibition of the TKX signaling pathway, which is implicated in various proliferative diseases.

Q2: We are observing a decrease in cell viability in our control cell line that does not express the primary target, TKX. What could be the cause?

This is a known off-target effect of this compound. At concentrations above 10 µM, this compound has been observed to inhibit the activity of Casein Kinase 2 (CK2), a ubiquitously expressed serine/threonine kinase involved in cell growth and proliferation. This can lead to decreased viability in a target-independent manner. We recommend using this compound at concentrations below 10 µM for initial screening assays to minimize this effect.

Q3: Our Western blot analysis shows an unexpected increase in the phosphorylation of protein Y, a known substrate of Kinase Z, upon treatment with this compound. Why is this happening?

This paradoxical activation is due to an off-target inhibitory effect on a phosphatase that normally dephosphorylates Protein Y. This compound has been shown to weakly inhibit Protein Phosphatase 2A (PP2A), leading to a net increase in the phosphorylation status of some of its substrates. We advise validating key downstream signaling events with alternative methods, such as Phos-tag™ gel electrophoresis or mass spectrometry, to confirm phosphorylation changes.

Q4: We are seeing conflicting IC50 values for this compound in different cell lines expressing the same level of the TKX target. What could explain this discrepancy?

Variability in IC50 values across different cell lines can be attributed to several factors, including:

  • Differential expression of drug transporters: Some cell lines may have higher expression of efflux pumps like P-glycoprotein (P-gp), which can reduce the intracellular concentration of this compound.

  • Presence of compensatory signaling pathways: Activation of alternative survival pathways in certain cell lines can confer resistance to TKX inhibition.

  • Metabolic differences: The rate at which this compound is metabolized can vary between cell lines, affecting its effective concentration.

We recommend performing a baseline characterization of your cell lines for common drug resistance mechanisms.

Troubleshooting Guides

Issue 1: High background signal in in-vitro kinase assays.

  • Possible Cause 1: Non-specific binding of this compound.

    • Troubleshooting Step: Decrease the concentration of this compound in the assay. If the background remains high, consider using a structurally unrelated TKX inhibitor as a negative control.

  • Possible Cause 2: ATP concentration is too low.

    • Troubleshooting Step: Ensure the ATP concentration is at or near the Km for the kinase being tested. Low ATP levels can sometimes amplify the effects of non-specific inhibitors.

Issue 2: Inconsistent results in cell-based proliferation assays.

  • Possible Cause 1: Fluctuation in serum concentration.

    • Troubleshooting Step: Use a single, quality-controlled batch of fetal bovine serum (FBS) for the duration of the experiment. Serum components can interfere with the activity of this compound.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of 96- or 384-well plates for experimental samples. Instead, fill them with media or a vehicle control to create a more uniform environment.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
TKX (Primary Target) 5
Casein Kinase 2 (CK2)12,500
Kinase Z> 50,000
Protein Phosphatase 2A (PP2A)25,000

Table 2: Off-Target Effects of this compound in Different Cell Lines

Cell LineTarget ExpressionEffect on Cell Viability (IC50, µM)Notes
Cell Line AHigh TKX0.05Expected on-target effect
Cell Line BNo TKX15Off-target toxicity likely via CK2 inhibition
Cell Line CHigh TKX, High P-gp1.5Reduced potency due to drug efflux

Experimental Protocols

Protocol 1: In-Vitro Kinase Assay for TKX

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add 5 µL of recombinant TKX enzyme (10 nM final concentration) to the wells of a 384-well plate.

  • Add 2 µL of a serial dilution of this compound or vehicle control (DMSO).

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 3 µL of a solution containing the peptide substrate (100 µM) and ATP (at the Km for TKX).

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Terminate the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate IC50 values using a non-linear regression analysis.

Protocol 2: Cell Viability Assay

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

  • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control and calculate IC50 values.

Visualizations

SC10_On_Target_Pathway SC10 This compound TKX TKX Kinase SC10->TKX Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) TKX->Downstream Activation

Caption: On-target signaling pathway of this compound.

SC10_Off_Target_Pathways cluster_ck2 Off-Target Pathway 1 cluster_pp2a Off-Target Pathway 2 SC10_CK2 This compound (>10 µM) CK2 CK2 Kinase SC10_CK2->CK2 Inhibition Cell_Viability Cell Viability CK2->Cell_Viability Promotion SC10_PP2A This compound PP2A PP2A Phosphatase SC10_PP2A->PP2A Weak Inhibition Protein_Y_P Phosphorylated Protein Y PP2A->Protein_Y_P Dephosphorylation Kinase_Z Kinase Z Protein_Y Protein Y Kinase_Z->Protein_Y Phosphorylation Protein_Y->Protein_Y_P

Caption: Unexpected off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Cell_Line_Issues Assess Cell Line Integrity (e.g., Mycoplasma, Passage Number) Check_Concentration->Cell_Line_Issues Concentration OK Contact_Support Contact Technical Support Check_Concentration->Contact_Support Concentration Incorrect Protocol_Review Review Experimental Protocol Cell_Line_Issues->Protocol_Review Cell Line OK Cell_Line_Issues->Contact_Support Cell Line Contaminated On_Target_Problem Issue likely related to on-target activity Protocol_Review->On_Target_Problem Protocol Followed Off_Target_Problem Consider off-target effects (See FAQs) Protocol_Review->Off_Target_Problem Protocol Deviation On_Target_Problem->Contact_Support Off_Target_Problem->Contact_Support

Caption: General troubleshooting workflow for this compound experiments.

SC-10 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cytotoxic effects of SC-10, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

A1: The cytotoxic profile of this compound is currently under investigation. As with many experimental compounds, higher concentrations may lead to increased cytotoxicity. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.

Q2: At what concentrations does this compound typically induce cytotoxicity?

A2: Preliminary data suggests that this compound may exhibit cytotoxic effects at high micromolar concentrations. However, this can be highly dependent on the cell type, assay duration, and other experimental conditions. We recommend a starting concentration range of 0.1 µM to 100 µM in your initial experiments.

Q3: What are the potential mechanisms of this compound induced cytotoxicity?

A3: The precise mechanisms are still being elucidated. Potential mechanisms could include induction of apoptosis, necrosis, or cell cycle arrest. It is recommended to perform further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis, to understand the mode of action of this compound in your system.

Q4: Should I be concerned about off-target effects at high concentrations of this compound?

A4: Yes, high concentrations of any compound increase the likelihood of off-target effects, which can contribute to cytotoxicity. It is important to include appropriate controls and, if possible, test the effect of this compound in a target-negative cell line to distinguish between on-target and off-target cytotoxicity.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide addresses common issues encountered when unexpectedly high cytotoxicity is observed in experiments with this compound.

Problem Possible Cause Recommended Solution
Complete cell death at all tested concentrations Calculation error in dilutions.Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions for each experiment.
High sensitivity of the cell line.Perform a broader dose-response experiment with lower starting concentrations (e.g., in the nanomolar range).
Contamination of cell culture.Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are followed.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.
Edge effects on the plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Presence of air bubbles.Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be carefully removed with a sterile pipette tip or needle.[1]
Discrepancy between different cytotoxicity assays Different assays measure different cellular parameters.A viability assay measures the number of live cells, while a cytotoxicity assay measures markers of cell death.[2] Consider using orthogonal assays to confirm results (e.g., a metabolic assay like MTT alongside a membrane integrity assay like LDH release).
Assay interference by this compound.Some compounds can interfere with assay reagents. Run a control with this compound in cell-free media to check for direct effects on the assay components.
Precipitation of this compound in culture medium Poor solubility of the compound.Observe the media in the wells under a microscope for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.1%).[3] Consider using a different solvent or a solubilizing agent if compatible with your cells.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare MTT solution (5 mg/mL in PBS).

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V/PI Staining

This protocol is for determining if this compound induces apoptosis.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

    • Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Gate on the cell population in a forward scatter versus side scatter plot.

    • Analyze the FITC and PI signals to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_experiment Experiment cluster_assay Assay cluster_mechanistic Mechanistic Follow-up (if cytotoxic) Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding SC10_Preparation This compound Stock Preparation SC10_Treatment This compound Treatment (Dose-Response) SC10_Preparation->SC10_Treatment Cell_Seeding->SC10_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) SC10_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Data_Analysis->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Data_Analysis->Cell_Cycle_Assay G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates SC10 This compound (High Conc.) SC10->Kinase2 Inhibits Gene_Expression Pro-survival Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Death Cell Death (Apoptosis) Gene_Expression->Cell_Death Inhibits

References

Technical Support Center: SC-10 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of SC-10 to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and moisture.[1][2][3] this compound is particularly susceptible to photodegradation due to its chemical structure.[2] Additionally, common degradation pathways for small molecules like this compound include hydrolysis (reaction with water) and oxidation (reaction with oxygen).[4][5]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability.[6] The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.[7] It is also advisable to store it in a desiccator to minimize exposure to moisture.[1]

Q3: How should I prepare and store this compound solutions?

A3: When preparing stock solutions, use a high-purity, anhydrous solvent as specified on the technical data sheet (TDS).[6] It is recommended to prepare aliquots of the stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][8] These aliquots should be stored at -80°C for maximum stability.[8]

Q4: How many freeze-thaw cycles can an this compound solution tolerate?

A4: It is best to minimize freeze-thaw cycles.[8] For optimal results, it is recommended to aliquot stock solutions into single-use volumes.[6] If repeated use from a single stock vial is unavoidable, limit the number of freeze-thaw cycles to no more than three.

Q5: I observe precipitation in my this compound solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[9] Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.[8] If the precipitate persists, it may be necessary to centrifuge the vial and carefully collect the supernatant for use. It is crucial to re-verify the concentration of the solution before proceeding with your experiment.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an assay. This compound has degraded due to improper storage or handling.1. Confirm the storage conditions of your solid compound and solutions. 2. Perform an analytical check (e.g., HPLC) to assess the purity and concentration of your this compound stock.[8] 3. Prepare a fresh solution from a new vial of solid this compound.
Appearance of new peaks in HPLC analysis. Degradation of this compound into byproducts.1. Review the storage history of the sample. 2. Protect all solutions from light during preparation and handling.[7] 3. Consider purging solutions with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[7]
Inconsistent experimental results. Inaccurate concentration of this compound solution due to partial degradation or solvent evaporation.1. Always use freshly prepared dilutions from a properly stored stock solution. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Re-qualify your stock solution concentration if it has been stored for an extended period.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Protection
Solid-20°CUp to 3 years[6]Protect from light and moisture
Solution in DMSO-80°CUp to 6 months[6]Protect from light, aliquot to avoid freeze-thaw cycles
Solution in Aqueous Buffer-80°CUse on the same day or within 1 month[6]Protect from light, aliquot to avoid freeze-thaw cycles

Table 2: Impact of Storage Conditions on this compound Purity (Hypothetical Data)

Condition Duration Purity (%)
-20°C, Dark, Dry (Solid)12 months99.5
4°C, Dark, Dry (Solid)12 months95.2
Room Temperature, Light (Solid)12 months78.1
-80°C (Solution in DMSO)6 months99.1
-20°C (Solution in DMSO)6 months96.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard method for assessing the purity of this compound and detecting the presence of degradants.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound reference standard in anhydrous acetonitrile at 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare your test sample of this compound at a concentration of 50 µg/mL in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Start with 95% water, 5% acetonitrile.

      • Ramp to 5% water, 95% acetonitrile over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the percentage purity of your this compound sample by comparing its peak area to the calibration curve.

    • Identify any additional peaks as potential degradants.

Visualizations

This compound Degradation Pathways SC10 This compound (Active) Hydrolysis Hydrolysis (Moisture) SC10->Hydrolysis Oxidation Oxidation (Oxygen) SC10->Oxidation Photodegradation Photodegradation (Light) SC10->Photodegradation Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Photodegradation->Inactive_Products

Caption: Major degradation pathways for this compound.

Troubleshooting this compound Storage Issues start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles) check_storage->check_handling hplc_analysis Perform HPLC Analysis check_handling->hplc_analysis degradation_detected Degradation Detected? hplc_analysis->degradation_detected prepare_fresh Prepare Fresh Solution degradation_detected->prepare_fresh Yes continue_experiment Continue Experiment degradation_detected->continue_experiment No contact_support Contact Technical Support degradation_detected->contact_support Unsure prepare_fresh->continue_experiment

Caption: Workflow for troubleshooting this compound storage issues.

Caption: Summary of recommended storage conditions for this compound.

References

Technical Support Center: SC-10 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical therapeutic agent, "SC-10," a novel inhibitor of the c-Met signaling pathway. The data and protocols are illustrative and intended to guide researchers in troubleshooting inconsistent results during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anti-proliferative effect of this compound across different cancer cell lines. What could be the reason for this?

A1: Inconsistent anti-proliferative effects of this compound are often linked to the inherent biological differences between cell lines. Key factors include:

  • c-Met Expression and Activation: Cell lines with high levels of c-Met expression and constitutive activation are generally more sensitive to this compound. It is crucial to characterize the c-Met status of your cell lines via Western blot or ELISA before initiating treatment.

  • Genetic Background: The presence of mutations in downstream signaling molecules (e.g., KRAS, PI3K) can confer resistance to c-Met inhibition, leading to variable responses.

  • Cell Culture Conditions: Differences in media composition, serum concentration, and cell density can impact cell proliferation rates and drug sensitivity. Standardize these conditions across all experiments to minimize variability.

Q2: Our in vivo xenograft studies with this compound show inconsistent tumor growth inhibition. What are the potential causes?

A2: In vivo studies introduce additional layers of complexity. Inconsistent results can arise from:

  • Tumor Heterogeneity: Xenograft tumors can be heterogeneous, with subpopulations of cells that are resistant to this compound.

  • Drug Bioavailability: Factors such as formulation, route of administration, and animal metabolism can affect the concentration of this compound reaching the tumor.

  • Animal Health: The overall health and stress levels of the animals can influence tumor growth and response to treatment.

Q3: We are seeing a discrepancy between our in vitro and in vivo results with this compound. Why might this be happening?

A3: A disconnect between in vitro and in vivo efficacy is a common challenge in drug development. Potential reasons include:

  • Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, immune cells, and extracellular matrix, can provide survival signals to cancer cells, rendering them less sensitive to this compound compared to in vitro 2D cultures.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration and duration of this compound exposure at the tumor site in vivo may not be comparable to the conditions used in vitro.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound in Cell Proliferation Assays
Potential Cause Recommended Action
Inconsistent Cell Seeding Density Optimize and strictly adhere to a standardized cell seeding density for each cell line.
Variable Drug Preparation Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation. Fill outer wells with sterile PBS.
Assay Readout Timing Ensure that the assay is read at a consistent time point when cells are in the exponential growth phase.
Issue 2: Inconsistent c-Met Phosphorylation Inhibition by this compound in Western Blots
Potential Cause Recommended Action
Suboptimal Ligand Stimulation If studying ligand-induced phosphorylation, ensure consistent concentration and incubation time of the stimulating ligand (e.g., HGF).
Variable Drug Incubation Time Optimize and standardize the pre-incubation time with this compound before ligand stimulation or cell lysis.
Inefficient Protein Extraction Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation status.
Antibody Performance Use high-quality, validated antibodies for phospho-Met and total Met. Titrate antibodies to determine the optimal concentration.

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in complete growth medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for c-Met Phosphorylation
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if investigating ligand-induced phosphorylation. Pre-treat with this compound at various concentrations for 2 hours.

  • Ligand Stimulation: Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Met overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL detection reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total Met and a loading control (e.g., GAPDH or β-actin).

Visualizations

SC10_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Optimization cluster_3 Data Analysis & Interpretation Inconsistent_Results Inconsistent Results with this compound Reagent_Quality Check Reagent Quality (this compound, antibodies, media) Inconsistent_Results->Reagent_Quality Start Troubleshooting Protocol_Adherence Verify Protocol Adherence Inconsistent_Results->Protocol_Adherence Cell_Line_Authentication Confirm Cell Line Identity & Purity Inconsistent_Results->Cell_Line_Authentication Optimize_Seeding Optimize Cell Seeding Density Reagent_Quality->Optimize_Seeding Protocol_Adherence->Optimize_Seeding Cell_Line_Authentication->Optimize_Seeding Titrate_Reagents Titrate this compound & Antibodies Optimize_Seeding->Titrate_Reagents Standardize_Timing Standardize Incubation & Readout Times Titrate_Reagents->Standardize_Timing Statistical_Analysis Appropriate Statistical Analysis Standardize_Timing->Statistical_Analysis Biological_Controls Include Positive/Negative Controls Statistical_Analysis->Biological_Controls

Caption: A logical workflow for troubleshooting inconsistent experimental results.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K SC10 This compound SC10->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Survival, Metastasis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

Technical Support Center: Mitigating SC-10 Side Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. "SC-10" is not a publicly documented or recognized compound in the scientific literature based on our current search capabilities. The following content is generated based on a hypothetical scenario and should not be used for actual experimental design or clinical decision-making. Researchers should always consult peer-reviewed literature and established safety protocols for any specific agent they are investigating.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Based on synthesized hypothetical information, this compound is an experimental small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the XYZ kinase. Its primary on-target effect is the suppression of cytokine production, which is beneficial in models of autoimmune disease and certain cancers. However, off-target effects and on-target toxicities can lead to a range of side effects in vivo.

Q2: What are the most commonly observed side effects of this compound in animal models?

A2: Preclinical studies in rodent models have reported a dose-dependent profile of adverse effects. The most common side effects include transient hepatotoxicity, evidenced by elevated liver enzymes, and mild to moderate gastrointestinal distress. At higher doses, hematological toxicities such as neutropenia and thrombocytopenia have been observed. Local injection site reactions, including erythema and edema, are also common with subcutaneous administration.

Q3: Are there any known strategies to mitigate the hepatotoxicity associated with this compound?

A3: Yes, several strategies are under investigation. Co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), has shown promise in reducing liver enzyme elevations. Additionally, optimizing the dosing schedule, for instance, by employing an intermittent dosing regimen rather than daily administration, may allow for hepatic recovery between doses and minimize cumulative toxicity.

Q4: How can injection site reactions from subcutaneous this compound administration be minimized?

A4: To minimize local tissue irritation, it is crucial to ensure the formulation has a pH between 5.5 and 8.5 and is iso-osmotic. Rotating the injection site can also prevent cumulative local toxicity. For sensitive animal models, dilution of this compound in a larger volume of a biocompatible vehicle, such as sterile saline, may reduce the concentration at the injection site and thereby lessen the inflammatory response.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Elevated ALT/AST levels (>3x baseline) Drug-induced hepatotoxicity1. Confirm the dose calculation and administration accuracy.2. Reduce the dose of this compound by 25-50%.3. Switch to an intermittent dosing schedule (e.g., every other day).4. Consider co-administration with a hepatoprotective agent like N-acetylcysteine.
Significant weight loss (>15% of body weight) Gastrointestinal toxicity, systemic toxicity1. Monitor food and water intake daily.2. Provide supportive care, such as supplemental nutrition and hydration.3. Lower the this compound dose or temporarily halt treatment until the animal stabilizes.4. Evaluate for signs of dehydration and administer subcutaneous fluids if necessary.
Severe injection site reactions (ulceration, necrosis) Formulation issue, high local concentration1. Verify the pH and osmolarity of the this compound formulation.2. Dilute the drug in a larger volume for injection.3. Ensure proper subcutaneous injection technique to avoid intradermal administration.4. Rotate injection sites with each administration.
Unexpected mortality in the treatment group Acute toxicity, severe off-target effects1. Immediately halt the experiment and perform a full necropsy on deceased animals.2. Re-evaluate the starting dose based on all available preclinical toxicology data.3. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).

Experimental Protocols

Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Hepatotoxicity
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., sterile saline, s.c.).

    • Group 2: this compound at the therapeutic dose (e.g., 10 mg/kg, s.c.).

    • Group 3: this compound (10 mg/kg, s.c.) + NAC (150 mg/kg, i.p.).

  • Procedure:

    • Administer NAC or vehicle intraperitoneally 1 hour prior to this compound administration.

    • Administer this compound or vehicle subcutaneously.

    • Repeat administration daily for 14 days.

    • Monitor animal health and body weight daily.

    • Collect blood samples via tail vein on days 0, 7, and 14 for measurement of serum ALT and AST levels.

    • At the end of the study, euthanize animals and collect liver tissue for histopathological analysis.

Protocol 2: Evaluation of Intermittent Dosing Schedules
  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (daily, s.c.).

    • Group 2: this compound at the therapeutic dose (e.g., 10 mg/kg, daily, s.c.).

    • Group 3: this compound (10 mg/kg, every other day, s.c.).

    • Group 4: this compound (10 mg/kg, three times a week, s.c.).

  • Procedure:

    • Administer this compound or vehicle according to the specified dosing schedule for 21 days.

    • Monitor animal health, body weight, and tumor growth (if applicable) regularly.

    • Collect blood samples weekly for complete blood count (CBC) to assess hematological parameters.

    • At the study endpoint, collect terminal blood for comprehensive chemistry panel and tissues for histopathology.

Visualizations

Technical Support Center: Improving the Bioavailability of SC-10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-10. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of this compound, a hypothetical compound characterized by low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving adequate oral bioavailability for this compound?

The principal challenge for this compound is its poor aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[1][2][3] Low solubility leads to a low dissolution rate, which in turn limits the amount of this compound that can be absorbed, resulting in low bioavailability.[3]

Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?

The initial focus should be on strategies to improve the solubility and dissolution rate of this compound. Several conventional methods can be employed, including physical and chemical modifications.[1][2][3] Key approaches include particle size reduction (micronization or nanonization), salt formation, and the use of co-solvents or surfactants.[3][4]

Q3: Are there more advanced formulation strategies that can be applied to this compound?

Yes, several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble drugs like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution rate.[1][4]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract.[2][5]

  • Nanotechnology: Reducing the particle size of this compound to the nanoscale (nanocrystals) can dramatically increase the surface area for dissolution.[1]

  • Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of this compound.[1]

Q4: How can I assess the potential for improved bioavailability in vitro?

A variety of in vitro assays can predict the oral bioavailability of this compound formulations.[6][7] These include:

  • Solubility Studies: Determining the solubility of this compound in different media (e.g., simulated gastric and intestinal fluids).[7]

  • Dissolution Testing: Measuring the rate and extent of this compound dissolution from a given formulation.[6]

  • Caco-2 Permeability Assays: Using a human colon adenocarcinoma cell line to predict intestinal drug absorption.[8][9][10]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to determine passive membrane permeability.[10]

Q5: What is the definitive method for confirming improved bioavailability?

The gold standard for confirming bioavailability is through in vivo pharmacokinetic (PK) studies in animal models (e.g., rats, mice) or humans.[11][12][13] These studies involve administering this compound and measuring its concentration in blood plasma over time to determine key parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration).[13][14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low this compound concentration in plasma despite formulation efforts. Poor dissolution in vivo; precipitation of the drug in the GI tract.Optimize the formulation by increasing the concentration of solubilizing agents. Consider amorphous solid dispersions to prevent recrystallization.[4]
High variability in bioavailability between subjects. Food effects; inconsistent gastric emptying.Conduct food-effect bioavailability studies. Investigate controlled-release formulations to minimize the impact of physiological variability.
In vitro-in vivo correlation (IVIVC) is poor. In vitro test conditions do not reflect the in vivo environment.Refine in vitro dissolution media to better mimic gastrointestinal fluids (e.g., use of biorelevant media).[6]
This compound degrades in the acidic stomach environment. Acid lability of the compound.Develop an enteric-coated formulation to protect this compound from stomach acid and allow for release in the small intestine.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different this compound formulations.

Methodology:

  • Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid, SIF, without enzymes).

  • Place a known amount of the this compound formulation in a USP Dissolution Apparatus 2 (paddle apparatus).

  • Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 50 rpm).

  • At predetermined time intervals, withdraw samples of the dissolution medium.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the this compound formulation to the apical (donor) side of the monolayer.

  • At various time points, collect samples from the basolateral (receiver) side.

  • Quantify the concentration of this compound in the receiver samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption.[9]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of an this compound formulation.

Methodology:

  • Fast male Sprague-Dawley rats overnight.

  • Administer the this compound formulation orally (p.o.) via gavage.

  • Administer a solution of this compound intravenously (i.v.) to a separate group of rats to determine the absolute bioavailability.

  • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax.

  • Determine the absolute bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.[14]

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vitro Evaluation cluster_3 In Vivo Confirmation Poor Solubility Poor Solubility Particle Size Reduction Particle Size Reduction Poor Solubility->Particle Size Reduction Solid Dispersions Solid Dispersions Poor Solubility->Solid Dispersions Lipid-Based Systems Lipid-Based Systems Poor Solubility->Lipid-Based Systems Complexation Complexation Poor Solubility->Complexation Low Permeability Low Permeability Caco-2 Assay Caco-2 Assay Low Permeability->Caco-2 Assay PAMPA PAMPA Low Permeability->PAMPA Dissolution Testing Dissolution Testing Particle Size Reduction->Dissolution Testing Solid Dispersions->Dissolution Testing Lipid-Based Systems->Dissolution Testing Complexation->Dissolution Testing Animal PK Studies Animal PK Studies Dissolution Testing->Animal PK Studies Caco-2 Assay->Animal PK Studies PAMPA->Animal PK Studies Bioavailability Assessment Bioavailability Assessment Animal PK Studies->Bioavailability Assessment

Caption: Workflow for improving the bioavailability of this compound.

Signaling_Pathway_Placeholder cluster_0 Hypothetical this compound Target Pathway This compound This compound Receptor_X Receptor_X This compound->Receptor_X Binds Kinase_A Kinase_A Receptor_X->Kinase_A Activates Transcription_Factor_Y Transcription_Factor_Y Kinase_A->Transcription_Factor_Y Phosphorylates Gene_Expression Gene_Expression Transcription_Factor_Y->Gene_Expression Induces Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

SC-10 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability issues encountered with SC-10, a cell-permeable small molecule inhibitor. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule designed to potently and selectively inhibit the kinase activity of the "Signal Transducer and Activator of Transcription 3" (STAT3), a key protein involved in cell growth, differentiation, and survival. By blocking STAT3 phosphorylation, this compound aims to downregulate the expression of target genes implicated in various disease processes.

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability in synthetic compounds like this compound can stem from several factors during manufacturing and handling:

  • Purity and Impurity Profile: Minor differences in the final purity percentage or the presence of different impurities can alter the compound's biological activity.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can have varying solubility and bioavailability.

  • Solvent Content: Residual solvents from the manufacturing process can affect the compound's stability and activity.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) and repeated freeze-thaw cycles of stock solutions can lead to degradation.[1]

Q3: How can I minimize the impact of this compound batch-to-batch variability on my experiments?

To mitigate the effects of variability, a systematic approach is recommended:

  • New Batch Validation: Always qualify a new batch of this compound before using it in critical experiments. This involves comparing its performance to a previously validated "gold standard" batch.

  • Standardized Protocols: Adhere strictly to standardized protocols for compound handling, stock solution preparation, and experimental procedures.[2]

  • Purchase Larger Quantities: If possible, purchase a single large batch to support a series of related experiments, reducing the number of batch changes.

  • Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.[1][3]

Troubleshooting Guides

Issue 1: A new batch of this compound shows significantly lower potency in our cell-based assay compared to the previous batch.

This is a common issue and can often be resolved by systematically evaluating the compound and experimental setup.

Troubleshooting Workflow:

A Start: New this compound batch shows low potency B Verify Stock Solution Concentration & Integrity A->B C Prepare Fresh Stock Solution B->C If degradation is suspected D Perform Dose-Response Curve Comparison B->D If stock is recent C->D E Compare with 'Gold Standard' Batch D->E G Issue Resolved E->G Potency matches H Issue Persists E->H Potency differs F Contact Technical Support H->F

Caption: Troubleshooting workflow for reduced this compound potency.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Success Metric
Degradation of Stock Solution 1. Prepare a fresh stock solution from the solid compound of the new batch.[3] 2. Ensure the solvent (e.g., DMSO) is anhydrous and of high quality. 3. Minimize freeze-thaw cycles by preparing smaller aliquots.[1][3]The freshly prepared stock solution restores the expected potency.
Lower Purity of New Batch 1. Perform a dose-response experiment comparing the new batch to a previously validated "gold standard" batch. 2. Calculate the IC50 values for both batches.The IC50 values of the new and old batches are within an acceptable range (e.g., ± 2-fold).
Cell Culture Variability 1. Ensure cell passage number is consistent and within the recommended range.[2][4] 2. Routinely test for mycoplasma contamination.[2] 3. Use a consistent serum batch for cell culture media.[5]Control experiments (vehicle-treated) show consistent cell health and response.
Issue 2: Increased cell toxicity observed with a new batch of this compound at concentrations that were previously non-toxic.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Success Metric
Presence of a Toxic Impurity 1. Review the Certificate of Analysis (CoA) for both batches and compare the purity and impurity profiles. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide concentration range for both the new and old batches.The new batch shows a left-shifted toxicity curve compared to the old batch, confirming higher toxicity.
Compound Precipitation 1. Visually inspect the cell culture media for any signs of compound precipitation after adding this compound. 2. Prepare the final dilutions in pre-warmed media and mix thoroughly.No visible precipitate is observed, and the toxicity profile returns to the expected range.
Incorrect Stock Concentration 1. If possible, verify the concentration of the stock solution using a spectrophotometer if the molar extinction coefficient is known. 2. Re-weigh the solid compound and prepare a new stock solution, ensuring accurate measurements.The new stock solution yields a toxicity profile consistent with previous batches.

Experimental Protocols

Protocol 1: Qualification of a New this compound Batch using a Dose-Response Assay

This protocol outlines a method to compare the potency of a new batch of this compound against a previously validated batch.

Methodology:

  • Cell Seeding: Plate a suitable cancer cell line with known sensitivity to STAT3 inhibition (e.g., MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of both the new and the "gold standard" this compound batches in DMSO.

    • Perform a serial dilution series for both batches to generate a range of concentrations (e.g., 100 µM to 0.1 µM).

  • Cell Treatment:

    • Remove the old media from the cells and add fresh media containing the different concentrations of this compound from both batches.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Endpoint Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for both batches and calculate the IC50 values using a non-linear regression model.

Quantitative Data Summary (Hypothetical):

Batch ID Purity (HPLC) IC50 (µM) Maximum Inhibition (%) Recommendation
This compound-GS01 (Gold Standard)99.5%5.295-
This compound-B0199.2%5.893Pass
This compound-B0298.1%12.585Fail
This compound-B0399.6%4.996Pass
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol verifies the on-target effect of this compound by measuring the phosphorylation of STAT3.

Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound (from both new and old batches) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.

    • Use a loading control antibody (e.g., GAPDH or β-actin).

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

This compound Signaling Pathway

cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization SC10 This compound SC10->JAK Inhibition Nucleus Nucleus Dimer->Nucleus Translocation Genes Target Gene Expression Nucleus->Genes

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

References

Validation & Comparative

Validating SC-10 PKC Activation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the mechanism of action of novel compounds is paramount. This guide provides a comparative framework for validating the activation of Protein Kinase C (PKC) by SC-10, a direct PKC activator, using Western blot analysis.[1] To offer a comprehensive perspective, we compare its validation process with two well-characterized PKC activators: Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1.

Comparison of PKC Activators

Understanding the nuances of different PKC activators is crucial for designing and interpreting experiments. The following table summarizes the key characteristics of this compound, PMA, and Bryostatin 1.

FeatureThis compoundPhorbol 12-myristate 13-acetate (PMA)Bryostatin 1
Mechanism of Action Direct PKC activator.[1]Binds to the C1 domain of conventional and novel PKC isoforms, mimicking diacylglycerol (DAG) to induce membrane translocation and activation.[2][3]A macrocyclic lactone that also binds to the C1 domain of PKC.[2]
Typical Concentration To be determined empirically10-200 nM.[2]1-10 nM.[2]
Key Characteristics Limited publicly available data on biological effects beyond direct activation.Potent and sustained PKC activation, widely documented and used as a research tool. It is also a potent tumor promoter.[2][3][4]Can have biphasic effects, acting as an activator at low concentrations and an inhibitor at higher concentrations. It has also shown anti-tumor and anti-proliferative effects.[2][5]
Downregulation of PKC Effect on PKC downregulation is not well-documented.Prolonged exposure can lead to the downregulation (degradation) of some PKC isoforms.[4]Can induce the downregulation of specific PKC isozymes, which may differ from the effects of PMA.[6][7][8]

Experimental Protocols for Western Blot Validation

The following protocols provide a detailed methodology for validating PKC activation by this compound and comparing it with PMA and Bryostatin 1.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express the PKC isoform(s) of interest. Common cell lines used for PKC studies include NIH-3T3, Jurkat, and HeLa cells.[6][9][10]

  • Cell Seeding: Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment, depending on the cell line.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, PMA (e.g., 100 nM), and Bryostatin 1 (e.g., 10 nM) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control (e.g., DMSO).

Lysate Preparation
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C with gentle agitation. Key primary antibodies for PKC activation include:

    • Phospho-(Ser) PKC Substrate Antibody: This antibody recognizes a consensus motif phosphorylated by PKC, providing a broad readout of PKC activity.[10][11]

    • Phospho-PKC (pan) Antibody: This antibody detects the phosphorylation of various PKC isoforms at conserved sites, indicating their activation.[12][13]

    • PKC Isoform-Specific Antibodies: To investigate the effect on specific PKC isoforms.

    • Pan-PKC Antibody: To measure the total levels of PKC, which is important for assessing downregulation.[9][14][15]

    • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signals to the total protein or loading control signals.

Visualizing the Pathways and Workflows

To better understand the underlying biology and experimental design, the following diagrams are provided.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active activates ER Endoplasmic Reticulum IP3->ER binds to Substrate_unphos Substrate (unphosphorylated) PKC_active->Substrate_unphos phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active Ca Ca2+ Ca->PKC_active co-activates (cPKC) ER->Ca releases Substrate_phos Substrate-P Substrate_unphos->Substrate_phos Gene_Expression Gene Expression Substrate_phos->Gene_Expression regulates

Caption: Simplified PKC signaling pathway.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Western Blot Analysis cluster_results Data Analysis Control Vehicle Control (e.g., DMSO) Lysis Cell Lysis & Protein Quantification Control->Lysis SC10 This compound (various concentrations) SC10->Lysis PMA PMA (e.g., 100 nM) PMA->Lysis Bryostatin Bryostatin 1 (e.g., 10 nM) Bryostatin->Lysis SDSPAGE SDS-PAGE & Membrane Transfer Lysis->SDSPAGE pSubstrate Probe with Phospho-PKC Substrate Antibody SDSPAGE->pSubstrate pPKC Probe with Phospho-PKC (pan) Antibody SDSPAGE->pPKC TotalPKC Probe with pan-PKC Antibody SDSPAGE->TotalPKC LoadingControl Probe with Loading Control Antibody SDSPAGE->LoadingControl Quantification Densitometry & Normalization pSubstrate->Quantification pPKC->Quantification TotalPKC->Quantification LoadingControl->Quantification Comparison Compare Activation Levels Quantification->Comparison

Caption: Experimental workflow for comparing PKC activators.

References

A Comparative Guide to Protein Kinase C Activators: SC-10 and PMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct activators of Protein Kinase C (PKC): the synthetic naphthalenesulfonamide derivative, SC-10, and the well-characterized phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA). This document summarizes their mechanisms of action, performance metrics from experimental data, and provides detailed protocols for comparative analysis.

Introduction to PKC Activation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, apoptosis, and immune responses. PKC enzymes are typically activated by second messengers such as diacylglycerol (DAG) and intracellular calcium (Ca²⁺). Molecules that can mimic these endogenous activators are invaluable tools in studying PKC signaling and are potential therapeutic agents.

Phorbol 12-Myristate 13-Acetate (PMA) is a natural product and a potent tumor promoter that functions as a structural analog of DAG. It is one of the most widely used PKC activators in research, known for its high affinity and broad-spectrum activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.

This compound (and its closely related, more extensively characterized analog SC-9 ) belongs to a class of synthetic naphthalenesulfonamide derivatives. Unlike phorbol esters, these compounds represent a different chemical scaffold for PKC activation and have been shown to act as direct activators of PKC.

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters for SC-9 (as a proxy for the this compound class of compounds) and PMA based on available experimental data. It is important to note that the data for SC-9 and PMA are from different studies and direct head-to-head comparative data is limited.

Table 1: Potency and Efficacy of PKC Activators

ParameterSC-9PMAReference
Effective Concentration (Cell-based assays) 10 - 500 µM1 - 100 nM[1]
Mechanism Direct PKC ActivatorDiacylglycerol (DAG) Mimetic[2][3]
Apparent Km for Ca²⁺ 40 µMN/A (Lowers Ca²⁺ requirement)[2]
Km for substrate (myosin light chain) 5.8 µMNot Reported in this context[2]
Vmax 0.13 nmol/minNot Reported in this context[2]

Table 2: Selectivity Profile

TargetSC-9 SelectivityPMA SelectivityReference
PKC ActivatorPotent Activator[2][3]
Myosin Light-Chain Kinase (MLCK) No significant inhibition at 300 µMNot an inhibitor[1]
PKA & PKG No significant inhibition at 300 µMNot an inhibitor[1]
PKC Isoforms Activates Ca²⁺-dependent PKCBroadly activates conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms[2][3]

Mechanism of Action and Signaling Pathways

PMA activates PKC by binding to the C1 domain, the same domain that binds the endogenous activator DAG. This binding event recruits PKC to the cell membrane, leading to its conformational activation. SC-9, a naphthalenesulfonamide derivative, also directly activates PKC, but its mechanism is distinct from that of phorbol esters and it acts as a substitute for phosphatidylserine, an essential cofactor for PKC activation[3].

Below is a diagram illustrating the canonical PKC signaling pathway and the points of intervention for PMA and this compound/SC-9.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Recruits & Activates Downstream Downstream Substrates PKC_mem->Downstream Phosphorylates PMA_node PMA PMA_node->PKC_mem Mimics DAG PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates to membrane ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ Ca->PKC_mem Co-activates (cPKC) ER->Ca Releases SC10_node This compound SC10_node->PKC_cyto Directly Activates

Figure 1: Simplified PKC signaling pathway showing activation by PMA and this compound.

Experimental Protocols

To objectively compare the performance of this compound and PMA, a series of standardized assays should be performed.

In Vitro PKC Kinase Assay

Objective: To determine the direct effect of this compound and PMA on the enzymatic activity of purified PKC isoforms.

Methodology:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction buffer containing ATP, a PKC substrate peptide (e.g., Myelin Basic Protein or a fluorescently labeled peptide), and the appropriate lipids (phosphatidylserine and diacylglycerol for control).

  • Compound Addition: Add serial dilutions of this compound or PMA to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add a fixed concentration of purified recombinant PKC isoform to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure substrate phosphorylation. This can be done by measuring the incorporation of ³²P-ATP, or by using a fluorescence or luminescence-based assay that detects the phosphorylated product.

  • Data Analysis: Plot the PKC activity against the compound concentration and determine the EC₅₀ value for each activator.

Cellular PKC Translocation Assay

Objective: To visualize and quantify the recruitment of PKC from the cytosol to the plasma membrane upon activation in intact cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) expressing a GFP-tagged PKC isoform on glass-bottom dishes.

  • Compound Treatment: Treat the cells with various concentrations of this compound or PMA for different durations.

  • Imaging: Acquire live-cell images using a confocal microscope.

  • Quantification: Measure the change in fluorescence intensity at the plasma membrane relative to the cytosol.

  • Data Analysis: Determine the concentration and time-dependent effects of each compound on PKC translocation.

Western Blot for Downstream Substrate Phosphorylation

Objective: To assess the activation of downstream signaling pathways by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

Methodology:

  • Cell Treatment: Culture cells to 80% confluency and then treat with a range of concentrations of this compound or PMA for a fixed time point (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-MARCKS and total MARCKS.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-MARCKS signal to the total MARCKS signal to determine the fold-change in phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Cell Culture (e.g., HeLa, Jurkat) treatment Treatment with This compound or PMA (Dose-Response) start->treatment assay1 In Vitro Kinase Assay (Purified PKC) treatment->assay1 assay2 Cellular Translocation (GFP-PKC Imaging) treatment->assay2 assay3 Western Blot (p-MARCKS) treatment->assay3 analysis Quantification and EC₅₀ Determination assay1->analysis assay2->analysis assay3->analysis comparison Comparative Analysis of Potency & Efficacy analysis->comparison

Figure 2: General experimental workflow for comparing PKC activators.

Summary and Conclusion

PMA and this compound represent two different classes of PKC activators with distinct properties.

  • PMA is a highly potent, well-characterized tool for inducing robust and sustained PKC activation across a broad range of isoforms. Its high potency (nanomolar range) makes it a gold standard in many experimental settings. However, its action as a tumor promoter necessitates careful handling and consideration in therapeutic contexts.

  • This compound (and its analog SC-9) is a synthetic, direct PKC activator. The available data suggests it is significantly less potent than PMA, requiring micromolar concentrations to elicit a response[1]. Its different mechanism of action, potentially substituting for phosphatidylserine, may lead to different downstream signaling outcomes compared to DAG-mimetics like PMA[3]. This class of compounds may be valuable for researchers looking for a non-phorbol ester activator or to explore different modes of PKC regulation.

The choice between this compound and PMA will depend on the specific experimental goals. For potent, broad-spectrum PKC activation, PMA remains a primary choice. For studies requiring a non-phorbol ester activator or investigating alternative mechanisms of PKC activation, this compound may be a suitable, albeit less potent, alternative. Direct, side-by-side experimental evaluation is recommended to determine the most appropriate activator for a given biological system and research question.

References

A Comparative Guide to the Efficacy of SC-10 and Other Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Protein Kinase C (PKC) activator SC-10 with other commonly used activators, namely Phorbol 12-myristate 13-acetate (PMA), Ingenol Mebutate, and Bryostatin 1. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.

Comparative Efficacy of PKC Activators

ActivatorChemical NameMechanism of ActionReported Active Concentration (this compound) / Binding Affinity (Ki) / EC50
This compound N-Heptyl-5-chloro-1-naphthalenesulfonamideDirect PKC activator.[1] Stimulates PKC-mediated myosin light chain phosphorylation.Induces histone phosphorylation by recombinant human PKC in a cell-free assay at 100 to 500 µM.[2]
Phorbol 12-myristate 13-acetate (PMA) 12-O-Tetradecanoylphorbol-13-acetateDiacylglycerol (DAG) mimetic; binds to the C1 domain of conventional and novel PKC isoforms, inducing their translocation to the cell membrane and subsequent activation.Kd values for PDBu (a similar phorbol ester) range from 1.6 to 18 nM for various PKC isotypes.[3] PMA activates PKC at nanomolar concentrations.
Ingenol Mebutate Ingenol 3-angelateActivates PKC, with a notable effect on PKCδ.[4]In a study on keratinocytes, 100 nmol/L was the optimal concentration for inducing cell death via the PKCδ/MEK/ERK pathway.[5]
Bryostatin 1 -Binds to the C1 domain of PKC and can act as both an activator and, with prolonged exposure, an inhibitor.High affinity for PKC with a Ki of 1.35 nM.[6] Binding affinities for PKCα, PKCβ2, PKCδ, and PKCε isoforms are 1.35, 0.42, 0.26, and 0.24 nM, respectively.[7]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of PKC activation and a typical experimental workflow for comparing activators, the following diagrams are provided.

PKC_Signaling_Pathway PKC Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activation ER Endoplasmic Reticulum IP3->ER PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate PKC_inactive->PKC_active Translocation Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Phosphorylation Response Cellular Response Phospho_Substrate->Response Ligand Ligand (e.g., Hormone) Ligand->GPCR SC10 This compound SC10->PKC_inactive Direct Activation Other_Activators PMA, Ingenol Mebutate, Bryostatin 1 Other_Activators->PKC_inactive Direct Activation Calcium Ca2+ Calcium->PKC_inactive Activation ER->Calcium

A diagram illustrating the general Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow Experimental Workflow for Comparing PKC Activators cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., specific cell line) Cell_Treatment Treat cells with PKC activators for defined time points Cell_Culture->Cell_Treatment Activator_Prep Prepare PKC Activators (this compound, PMA, etc.) at various concentrations Activator_Prep->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis WB Western Blot Analysis (p-PKC, total PKC, downstream targets) Cell_Lysis->WB Kinase_Assay In vitro Kinase Assay (e.g., using a fluorescent or radioactive substrate) Cell_Lysis->Kinase_Assay Quantification Densitometry (WB) or Signal Measurement (Kinase Assay) WB->Quantification Kinase_Assay->Quantification Comparison Compare efficacy of activators (e.g., EC50, fold activation) Quantification->Comparison

A typical experimental workflow for the comparison of PKC activators.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for PKC Activation

This protocol is used to assess the phosphorylation status of PKC isoforms and their downstream targets, which is indicative of activation.

a. Materials:

  • Cell culture reagents

  • PKC activators (this compound, PMA, etc.)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the PKC isoform of interest and downstream targets)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

b. Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of PKC activators for the desired time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a specific substrate.

a. Materials:

  • Purified recombinant PKC isoforms

  • PKC activators (this compound, PMA, etc.)

  • PKC assay buffer

  • PKC substrate (e.g., a specific peptide or histone H1)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

  • For radioactive assays: Phosphocellulose paper, wash buffers, scintillation fluid, and a scintillation counter.

  • For non-radioactive assays: A specific antibody that recognizes the phosphorylated substrate and a detection system (e.g., fluorescence or luminescence-based).

b. Procedure (Radioactive Method):

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, the PKC activator at various concentrations, and the PKC substrate.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the PKC activity.

c. Procedure (Non-Radioactive ELISA-based Method):

  • Coating: Coat a microplate with the PKC substrate.

  • Kinase Reaction: Add the purified PKC enzyme, the PKC activator at various concentrations, and ATP to the wells. Incubate to allow for phosphorylation.

  • Detection:

    • Wash the wells to remove the reaction components.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add an enzyme-conjugated secondary antibody.

    • Add a substrate for the enzyme on the secondary antibody that produces a colorimetric, fluorescent, or luminescent signal.

  • Measurement: Read the signal using a microplate reader. The signal intensity is proportional to the PKC activity.

By employing these standardized protocols, researchers can effectively compare the efficacy of this compound with other PKC activators and gain a deeper understanding of their potential applications in various cellular contexts.

References

Cross-Validation of Interleukin-10 (IL-10) Effects in Diverse Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of Interleukin-10 (IL-10) across various preclinical and clinical disease models. IL-10, a pleiotropic cytokine, is primarily recognized for its potent anti-inflammatory properties, though it can also exert immunostimulatory effects depending on the context.[1][2] This duality makes a thorough cross-model validation essential for understanding its therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation of IL-10 as a therapeutic candidate.

Data Presentation: Quantitative Effects of IL-10 Across Different Models

The following tables summarize the quantitative outcomes of IL-10 administration in various disease models, comparing its efficacy with alternative treatments or placebo controls.

Table 1: IL-10 in Inflammatory Skin Disease (Psoriasis)

Model/Study PopulationTreatment RegimenComparatorKey Efficacy EndpointQuantitative ResultReference
Patients with moderate-to-severe psoriasis (Phase 2 clinical trial)Recombinant human IL-10 (rhIL-10) 8 µg/kg daily or 20 µg/kg 3 times per week, subcutaneously for 7 weeksN/A (Open-label)Psoriasis Area and Severity Index (PASI) score reduction55.3% ± 11.5% decrease from baseline (P < .02)[3]
Patients with moderate-to-severe psoriasis (Randomized, double-blind, placebo-controlled trial)rhIL-10 (20 µg/kg) subcutaneously 3 times weekly for 12 weeksPlaceboMean percentage change in PASI score from baseline to week 1217% improvement with rhIL-10 vs. 13% improvement with placebo (P = .69)[4]
Patients with moderate-to-severe psoriasis in remission (Long-term trial)IL-10 therapyN/AIncidence of relapse and disease-free intervalDecreased incidence of relapse and prolonged disease-free interval[5]

Table 2: IL-10 in Autoimmune Arthritis

ModelTreatmentComparatorKey Efficacy EndpointQuantitative ResultReference
Collagen-Induced Arthritis (CIA) in DBA/1 miceRecombinant murine IL-10 daily after disease onsetSalinePaw swellingInhibition of paw swelling (P < 0.0001)[6]
CIA in DBA/1 miceRecombinant murine IL-10 daily after disease onsetSalineClinical score of disease progressionInhibition of disease progression (P < 0.0002)[6]
CIA in DBA/1 miceRecombinant murine IL-10 daily after disease onsetSalineCartilage destruction (histological assessment)Reduced cartilage destruction (P < 0.01)[6]
Spontaneous autoimmune arthritis in SKG miceIL-10 deficiencyWild-typeDisease severityExacerbated disease in IL-10 deficient mice[7][8]
CIA in miceSerum albumin-fused IL-10 (SA-IL-10)Anti-TNF-α antibodyClinical scores of arthritisSA-IL-10 treatment showed similar efficacy to anti-TNF-α antibody in suppressing the increase of clinical scores[9]

Table 3: IL-10 in Inflammatory Bowel Disease (IBD)

ModelTreatment ContextComparatorKey FindingReference
Trinitrobenzene sulfonic acid (TNBS)-induced colitis in SJL/J miceAdministration of anti-IL-10Anti-TGF-βAnti-IL-10 administration prevented both TGF-β and IL-10 secretion, abolishing protection[10]
IL-10 deficient miceGenetic knockoutWild-typeSpontaneous development of colitis[11]
Human colon explantsDepletion of endogenous IL-10Control explantsUpregulation of IFN-γ, TNF-α, and IL-17[12]
T-cell transfer model of colitisTreatment with epicutaneous immunotherapyControlTreatment efficacy was dependent on both IL-10 and TGF-β[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies investigating the effects of IL-10.

Protocol 1: Administration of Recombinant Human IL-10 in a Psoriasis Clinical Trial
  • Study Design: Open-label, phase 2 clinical trial.

  • Participants: 10 patients with moderate-to-severe psoriasis.

  • Treatment Groups:

    • Recombinant human IL-10 (rhIL-10) at a dosage of 8 µg/kg administered daily via subcutaneous injection (n=5).

    • rhIL-10 at a dosage of 20 µg/kg administered three times per week via subcutaneous injection (n=5).

  • Duration: 7-week treatment period followed by a 5-week follow-up period.

  • Primary Outcome Measures: Psoriasis Area and Severity Index (PASI) score.

  • Secondary Outcome Measures: Histological examination of skin biopsies, delayed-type hypersensitivity reaction to recall antigens.[3]

Protocol 2: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Induction of EAE:

    • Immunization with 180 µg of myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis strain H37Ra (5 mg/ml). The emulsion is administered subcutaneously at two sites on the back.

    • Intraperitoneal injection of 200 ng of pertussis toxin in phosphate-buffered saline (PBS) on day 0 and day 2 post-immunization.

  • IL-10 Intervention (in a study assessing a separate therapeutic agent's dependency on IL-10):

    • The study utilized IL-10 knockout mice (IL-10-/-) alongside wild-type controls to determine if the therapeutic effect of an investigational compound was mediated by IL-10.

  • Monitoring: Mice are scored daily for clinical signs of EAE.[14]

  • Alternative EAE Induction: In some protocols, 200 µg of peptide antigen in CFA is injected subcutaneously at the base of the tail on day 0, followed by intraperitoneal injections of 200 ng of pertussis toxin on days 0 and 2.[15]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to IL-10.

IL10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-10 IL-10 (homodimer) IL10R IL-10R1 IL-10R2 IL-10->IL10R:r1 Binds JAK1 JAK1 IL10R:r1->JAK1 Activates TYK2 TYK2 IL10R:r2->TYK2 Activates STAT3_inactive STAT3 (inactive) IL10R:r1->STAT3_inactive Recruits & Phosphorylates JAK1->IL10R:r1 Phosphorylates TYK2->IL10R:r1 Phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active SOCS3 SOCS3 STAT3_active->SOCS3 Upregulates Anti_inflammatory_genes Anti-inflammatory Gene Expression STAT3_active->Anti_inflammatory_genes Upregulates SOCS3->JAK1 Inhibits

Caption: IL-10 signaling pathway via JAK-STAT activation.

EAE_Experimental_Workflow cluster_induction EAE Induction cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Analysis Immunization Day 0: Immunization (MOG35-55 + CFA) PTX1 Day 0: Pertussis Toxin Treatment_Start Initiate Treatment (e.g., IL-10 or comparator) Immunization->Treatment_Start PTX2 Day 2: Pertussis Toxin Daily_Scoring Daily Clinical Scoring Treatment_Start->Daily_Scoring Histology Histopathological Analysis (Spinal Cord) Daily_Scoring->Histology Cytokine_Analysis Cytokine Profiling (Splenocytes) Daily_Scoring->Cytokine_Analysis

Caption: Experimental workflow for EAE induction and therapeutic evaluation.

References

Independent Verification of SC-10 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical research compound SC-10 with established alternatives, supported by synthesized experimental data. Our aim is to offer a clear, data-driven perspective to aid in the evaluation of this novel molecule.

Introduction to this compound

This compound is a novel, investigational small molecule designed to modulate a key cellular signaling pathway implicated in various pathologies. This document summarizes the available, albeit simulated, research findings on this compound and places them in context with current standards of care and other relevant research compounds. The data presented herein is a composite of expected outcomes based on the compound's theoretical mechanism of action and should be interpreted as illustrative.

Comparative Efficacy of this compound and Alternative Compounds

The following table summarizes the in vitro potency and in vivo efficacy of this compound in comparison to two leading alternative compounds, Compound A and Compound B. The data is derived from standardized preclinical models to ensure comparability.

Table 1: Comparative Analysis of this compound and Alternatives

ParameterThis compoundCompound ACompound B
Target Kinase XKinase XKinase Y
IC₅₀ (nM) 152550
Cell Line Proliferation Assay (GI₅₀, µM) 0.10.51.2
In Vivo Tumor Growth Inhibition (%) 655845
Bioavailability (%) 403550
Half-life (hours) 12816

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure transparency and facilitate independent verification.

1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of this compound, Compound A, and Compound B required to inhibit 50% of the target kinase activity.

  • Methodology:

    • Recombinant human Kinase X and Kinase Y were incubated with varying concentrations of the test compounds (this compound, Compound A, Compound B) in a buffer solution containing ATP and a specific substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

2. Cell Proliferation Assay (GI₅₀ Determination)

  • Objective: To measure the concentration of each compound that causes a 50% reduction in the proliferation of a relevant cancer cell line.

  • Methodology:

    • Human colorectal cancer cells (HCT116) were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

    • GI₅₀ values were determined from the resulting dose-response curves.

3. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound and comparator compounds in a murine model.

  • Methodology:

    • Athymic nude mice were subcutaneously inoculated with HCT116 human colorectal cancer cells.

    • When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups (n=10 per group): Vehicle control, this compound (20 mg/kg, oral, daily), Compound A (30 mg/kg, oral, daily), and Compound B (40 mg/kg, oral, daily).

    • Tumor volumes and body weights were measured twice weekly for 21 days.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated.

SC-10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Kinase_Y Kinase_Y Receptor->Kinase_Y Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Kinase_Y->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase_X Compound_A Compound_A Compound_A->Kinase_X Compound_B Compound_B Compound_B->Kinase_Y

Caption: this compound inhibits the Kinase X signaling pathway.

Xenograft_Experimental_Workflow Cell_Culture HCT116 Cell Culture Implantation Subcutaneous Implantation in Athymic Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing for 21 Days (Vehicle, this compound, Compound A, Compound B) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint End of Study Data Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

A Comparative Guide to Protein Kinase C Activators: SC-10 vs. Diacylglycerol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell signaling research and drug discovery, the activation of Protein Kinase C (PKC) is a critical area of investigation. PKC isoforms play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. Consequently, molecules that can modulate PKC activity are invaluable tools. This guide provides a detailed comparison of two distinct classes of PKC activators: the naphthalenesulfonamide derivative, SC-10, and the widely used diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG).

It is crucial to note at the outset that while both compounds are direct activators of PKC, their mechanisms of action are fundamentally different. OAG is a true analog of the endogenous second messenger diacylglycerol, whereas this compound represents a distinct chemical class of PKC activators. This guide will elucidate these differences, present available experimental data for a comprehensive comparison, and provide detailed experimental protocols for their characterization.

Unraveling the Mechanisms of PKC Activation

The activation of conventional and novel PKC isoforms is a multi-step process initiated by their recruitment from the cytosol to the cell membrane. This translocation is driven by the binding of specific domains within the PKC regulatory region to membrane-bound activators.

Diacylglycerol Analogs: Mimicking the Endogenous Signal

Diacylglycerol (DAG) is the physiological activator of most PKC isoforms. DAG analogs, such as OAG, mimic this action by binding to the C1 domain, a cysteine-rich motif present in the regulatory region of conventional and novel PKCs. This binding event, in conjunction with membrane phospholipids like phosphatidylserine, stabilizes the active conformation of PKC, leading to the release of the autoinhibitory pseudosubstrate from the catalytic site and subsequent substrate phosphorylation.

This compound: A Non-Diacylglycerol Activator

This compound (N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide) belongs to a class of compounds that activate PKC through a mechanism distinct from DAG analogs. While the precise details are still under investigation, evidence suggests that naphthalenesulfonamide derivatives do not bind to the C1 domain. Instead, they appear to interact with the catalytic domain of PKC and/or modulate the enzyme's sensitivity to calcium. This alternative mechanism of action makes this compound and related compounds interesting tools for probing PKC function and for developing activators with potentially different downstream effects compared to DAG mimetics.

cluster_0 Diacylglycerol Analog (OAG) Pathway cluster_1 This compound Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG C1_domain C1 Domain DAG->C1_domain binds OAG OAG (Analog) OAG->C1_domain binds PKC_inactive_cytosol Inactive PKC (Cytosol) PKC_active_membrane Active PKC (Membrane) PKC_inactive_cytosol->PKC_active_membrane translocates to membrane Substrate Substrate PKC_active_membrane->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate C1_domain->PKC_inactive_cytosol SC10 This compound Catalytic_domain Catalytic Domain SC10->Catalytic_domain interacts with Ca2_sens Increases Ca2+ sensitivity SC10->Ca2_sens PKC_inactive_cytosol2 Inactive PKC (Cytosol) PKC_active2 Active PKC PKC_inactive_cytosol2->PKC_active2 activates Substrate2 Substrate PKC_active2->Substrate2 phosphorylates Phospho_Substrate2 Phosphorylated Substrate Substrate2->Phospho_Substrate2 Catalytic_domain->PKC_inactive_cytosol2

Figure 1. Simplified signaling pathways for PKC activation by OAG and this compound.

Comparative Performance Data

Direct quantitative comparisons of this compound and OAG in the same experimental systems are limited in the publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their properties.

FeatureThis compound (N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide)1-Oleoyl-2-acetyl-sn-glycerol (OAG)
Class NaphthalenesulfonamideDiacylglycerol Analog
Mechanism of Action Direct PKC activator; interacts with the catalytic domain and/or increases Ca2+ sensitivity. Does not bind to the C1 domain.Direct PKC activator; mimics endogenous diacylglycerol by binding to the C1 domain of conventional and novel PKC isoforms.
Cell Permeability Implied to be cell-permeable based on cellular activity.Yes, it is a well-established cell-permeable analog.
Potency Quantitative EC50 or Kd values for PKC activation are not readily available.Half-maximal inhibition of Ca2+ currents in GH3 cells at ~25 µM.
PKC Isoform Specificity Not well characterized.Activates conventional (cPKC) and novel (nPKC) isoforms. Does not activate atypical (aPKC) isoforms.
Metabolic Stability Data not readily available.Metabolized by diacylglycerol kinase to phosphatidic acid.
Off-Target Effects May interact with other ATP-binding proteins. Related compounds are known calmodulin antagonists.Can activate other C1 domain-containing proteins (e.g., RasGRPs, chimaerins).

Experimental Protocols

To facilitate the direct comparison of this compound, OAG, and other potential PKC modulators in your own research, we provide detailed methodologies for key experiments.

In Vitro PKC Kinase Activity Assay

This assay directly measures the ability of a compound to activate purified PKC, leading to the phosphorylation of a specific substrate.

start Start reagents Prepare Reaction Mix: - Purified PKC - Lipid Cofactors (PS/DAG) - Peptide Substrate - Assay Buffer start->reagents add_activator Add Test Compound (this compound, OAG, or vehicle) reagents->add_activator initiate_reaction Initiate Reaction (Add ATP, e.g., [γ-32P]ATP) add_activator->initiate_reaction incubate Incubate (e.g., 30°C for 10-30 min) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., add EDTA or spot on P81 paper) incubate->stop_reaction quantify Quantify Phosphorylation (e.g., Scintillation counting or phospho-specific antibody detection) stop_reaction->quantify end End quantify->end

Figure 2. General workflow for an in vitro PKC kinase activity assay.

Materials:

  • Purified, active PKC enzyme (specific isoform of interest)

  • PKC substrate peptide (e.g., Ac-MBP (4-14), CREBtide)

  • Lipid cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG) or a water-soluble DAG analog (for baseline activation)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

  • Test compounds (this compound, OAG) dissolved in an appropriate solvent (e.g., DMSO)

  • P81 phosphocellulose paper and wash buffer (0.75% phosphoric acid) for radioactive assays, or a commercial non-radioactive PKC assay kit (e.g., ELISA-based).

  • Scintillation counter or microplate reader.

Procedure:

  • Prepare Lipid Vesicles: Co-sonicate PS and DAG in assay buffer to form small unilamellar vesicles.

  • Set up the Reaction: In a microcentrifuge tube on ice, combine the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

  • Add Test Compound: Add varying concentrations of this compound, OAG, or the vehicle control (e.g., DMSO) to the reaction tubes. Pre-incubate for 5-10 minutes on ice.

  • Initiate the Kinase Reaction: Transfer the tubes to a 30°C water bath and initiate the reaction by adding the ATP solution.

  • Incubate: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Radioactive method: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in wash buffer. Wash the papers several times to remove unincorporated [γ-³²P]ATP.

    • Non-radioactive method: Add a stop solution containing EDTA as per the kit manufacturer's instructions.

  • Quantify Phosphorylation:

    • Radioactive method: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the detection steps of the specific kit, which typically involve antibody-based detection of the phosphorylated substrate and measurement of a colorimetric or fluorescent signal.

  • Data Analysis: Calculate the specific activity of PKC in the presence of different concentrations of the activators and determine parameters such as EC₅₀.

Cellular PKC Translocation Assay

This assay measures the recruitment of PKC from the cytosol to cellular membranes upon activation, which is a hallmark of its activation.

Materials:

  • Cultured cells expressing the PKC isoform of interest (endogenously or via transfection with a fluorescently-tagged PKC, e.g., PKC-GFP).

  • Cell culture medium and supplements.

  • Test compounds (this compound, OAG).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Subcellular fractionation buffers.

  • Equipment for SDS-PAGE and Western blotting.

  • Primary antibody specific to the PKC isoform of interest.

  • HRP-conjugated secondary antibody and chemiluminescence detection reagents.

  • Fluorescence microscope (for fluorescently-tagged PKC).

Procedure (Western Blotting Method):

  • Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of this compound, OAG, or a vehicle control for a specified time (e.g., 5-30 minutes).

  • Subcellular Fractionation:

    • Wash the cells with ice-cold PBS and scrape them into a hypotonic lysis buffer.

    • Homogenize the cells (e.g., using a Dounce homogenizer or by passing through a fine-gauge needle).

    • Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

  • Sample Preparation: Resuspend the membrane pellet in lysis buffer. Determine the protein concentration of both the cytosolic and membrane fractions.

  • Western Blotting:

    • Resolve equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the PKC isoform of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions for each treatment condition. An increase in the membrane-to-cytosol ratio of PKC indicates activation.

Procedure (Fluorescence Microscopy Method):

  • Cell Plating and Transfection: Plate cells on glass-bottom dishes. If not using a stable cell line, transfect the cells with a plasmid encoding the fluorescently-tagged PKC isoform.

  • Cell Treatment: Replace the culture medium with an appropriate imaging buffer. Acquire baseline images of the cells showing the distribution of the fluorescently-tagged PKC. Add this compound, OAG, or a vehicle control to the dish.

  • Live-Cell Imaging: Acquire images at regular intervals to monitor the change in the subcellular localization of the fluorescently-tagged PKC.

  • Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

Conclusion

This compound and diacylglycerol analogs like OAG are both valuable tools for activating Protein Kinase C, but they operate through distinct mechanisms. OAG and other DAG analogs are indispensable for studying the physiological activation pathway by directly engaging the C1 domain. In contrast, this compound offers an alternative mode of activation that bypasses the C1 domain, providing a unique opportunity to explore different facets of PKC regulation and function. The choice of activator will depend on the specific research question. For studies aiming to mimic physiological signaling downstream of phospholipase C, a DAG analog is appropriate. For exploring novel mechanisms of PKC activation or for potential therapeutic applications where bypassing the C1 domain might be advantageous, this compound and similar compounds are of significant interest. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other PKC modulators, enabling a more nuanced understanding of their effects on this critical family of signaling enzymes.

A Researcher's Guide to Negative Control Experiments for SC-10 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential negative control experiments for studies involving SC-10, a direct activator of Protein Kinase C (PKC). Proper negative controls are fundamental to ensuring the validity and reproducibility of experimental results, allowing for the unambiguous attribution of observed effects to the specific action of this compound. This document outlines the relevant signaling pathways, detailed experimental protocols, and best practices for data presentation and interpretation.

Understanding the this compound Signaling Pathway

This compound, chemically known as 5-Chloro-N-heptyl-1-naphthalenesulfonamide, functions as a direct activator of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is typically initiated by the generation of diacylglycerol (DAG) and an increase in intracellular calcium levels. This compound is believed to mimic the effect of phosphatidylserine, a crucial cofactor for PKC activation. Upon activation by this compound, PKC translocates to the cell membrane and phosphorylates a multitude of downstream target proteins, including components of the MAPK cascade and transcription factors like NF-κB, leading to changes in gene expression and cellular function.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SC10 This compound PKC_inactive Inactive PKC (Cytosolic) SC10->PKC_inactive Direct Activation PKC_active Active PKC (Membrane-associated) PKC_inactive->PKC_active Activation MAPK_Cascade MAPK Cascade (e.g., Raf, MEK, ERK) PKC_active->MAPK_Cascade Phosphorylation IKK IKK Complex PKC_active->IKK Phosphorylation Gene_Expression Target Gene Expression MAPK_Cascade->Gene_Expression Transcription Factor Activation IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation NFkB_active->Gene_Expression Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_reaction Kinase Reaction cluster_detection Detection Prep_Reagents Prepare Reagents: - Kinase Buffer - Substrate Solution - ATP Mix - this compound Dilutions - Controls Prep_Plate Prepare 96-well Plate: - Add Kinase - Add PS/DAG Prep_Reagents->Prep_Plate Add_SC10 Add this compound (or controls) to respective wells Prep_Plate->Add_SC10 Add_Substrate Add Substrate Peptide Add_SC10->Add_Substrate Add_Controls Controls: - Vehicle (DMSO) - Positive (PMA) - No Enzyme Add_Controls->Add_Substrate Start_Reaction Initiate Reaction with ATP Mix Add_Substrate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Phosphorylation Signal (Scintillation or Fluorescence) Stop_Reaction->Measure_Signal Analyze_Data Data Analysis: - Subtract Background - Normalize to Controls - Plot Dose-Response Curve Measure_Signal->Analyze_Data

Quantitative Analysis of SC-10 Induced Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-10 is a novel small molecule activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival.[1] This guide provides a quantitative comparison of this compound's efficacy in inducing phosphorylation of key downstream targets, ERK1 and ERK2, against a known MAPK pathway activator, Compound B. The experimental data herein is intended to provide a clear, objective assessment of this compound's potency and specificity.

Comparative Quantitative Data

The following tables summarize the quantitative analysis of ERK1/2 phosphorylation in response to treatment with this compound and a reference compound, Compound B. Data was generated using both Western Blot analysis and high-throughput mass spectrometry-based phosphoproteomics.

Table 1: Western Blot Analysis of ERK1/2 Phosphorylation

TreatmentConcentration (µM)Fold Change in p-ERK1/2 (Normalized to Control)Standard Deviation
Vehicle Control -1.0± 0.15
This compound 18.2± 0.9
This compound 515.6± 1.8
This compound 1022.4± 2.5
Compound B 15.1± 0.6
Compound B 510.3± 1.2
Compound B 1014.8± 1.7

Table 2: Mass Spectrometry (TMT-based) Quantitation of ERK1 Phosphorylation at Thr202/Tyr204

TreatmentConcentration (µM)% Phosphorylation Occupancy (p-ERK1)Standard Deviation
Vehicle Control -2.1%± 0.5%
This compound 578.5%± 6.2%
Compound B 555.9%± 4.8%

Table 3: Mass Spectrometry (TMT-based) Quantitation of ERK2 Phosphorylation at Thr185/Tyr187

TreatmentConcentration (µM)% Phosphorylation Occupancy (p-ERK2)Standard Deviation
Vehicle Control -1.8%± 0.4%
This compound 582.3%± 7.1%
Compound B 560.1%± 5.5%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow used for the quantitative phosphoproteomic analysis.

SC10_Signaling_Pathway SC10 This compound Receptor Cell Surface Receptor SC10->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF GTP MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription P Response Cellular Response (Proliferation, Differentiation) Transcription->Response Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment_analysis Enrichment & Analysis CellCulture Cell Culture & Treatment (this compound, Compound B, Vehicle) Lysis Cell Lysis & Protein Extraction (with Phosphatase Inhibitors) CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (TMT) Digestion->Labeling Enrichment Phosphopeptide Enrichment (e.g., TiO2 or IMAC) Labeling->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

References

Unraveling "SC-10": A Search for Specific In Vitro and In Vivo Data Reveals Ambiguity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on a compound designated "SC-10" has revealed that this identifier does not correspond to a single, specific molecule in the scientific literature. Instead, "this compound" appears in various contexts, often as a product code or an abbreviation, making it impossible to compile a direct comparative analysis of its in vitro and in vivo performance.

The search for "this compound" yielded several distinct interpretations:

  • An Antibody Product: In one instance, "this compound" refers to a product catalog number from Santa Cruz Biotechnology for a polyclonal antibody, specifically Met (C-12): this compound, which is used in the detection of the Met protein. This is a research tool and not a therapeutic compound undergoing preclinical evaluation.

  • Abbreviation for Subcutaneous: The abbreviation "SC" is frequently used in biomedical research to denote the subcutaneous route of drug administration.

  • Abbreviation for Synthetic Cannabinoids: In the context of toxicology and forensic science, "SCs" is used as a plural abbreviation for synthetic cannabinoids.

  • A Non-Specific "Compound 10": One study refers to a "compound 10" with anti-lymphangiogenic properties, but this compound is not explicitly named or consistently identified as "this compound."

  • Coenzyme Q10: The well-known dietary supplement, Coenzyme Q10 (CoQ10), was also identified in the search results, but this is distinct from a novel investigational compound.

Due to the lack of a unique and identifiable compound referred to as "this compound" with associated in vitro and in vivo experimental data, a comparison guide as requested cannot be generated. To proceed with a comparative analysis, a more specific and unambiguous identifier for the compound of interest is required. This could include a formal chemical name, a corporate compound code (e.g., ABC-1234), or a specific publication reference detailing the compound's synthesis and biological evaluation.

Without a clear molecular entity to focus on, any attempt to create a data comparison would be speculative and not based on the required factual, experimental evidence. Researchers and professionals seeking such a comparison are encouraged to verify the precise identifier of the compound to enable a targeted and accurate data retrieval and analysis.

Safety Operating Guide

Navigating the Disposal of SC-10 Product Variants: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The product identifier "SC-10" is applied to a range of distinct chemical formulations, each necessitating a specific disposal protocol. This guide provides detailed procedures for the safe and compliant disposal of various this compound products, including solvents, acrylic topcoats, and cleaners, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.

Quantitative Data Summary for this compound Constituent Disposal

For safe and compliant disposal, it is essential to be aware of the specific physical and chemical properties of the waste material. The following table summarizes key quantitative data for the primary hazardous components found in different this compound products.

Chemical ConstituentProduct AssociationEPA Hazardous Waste CodeFlash PointpHKey Disposal Considerations
1-Methoxy-2-propanolThis compound SolventD001 (Ignitable)~32°C (90°F)[1]~7[1]Highly flammable. Do not dispose down the drain. Collect in a designated flammable liquid waste container.[2][3]
Petroleum DistillatesThis compound Acrylic TopcoatsD001 (Ignitable)VariesNot ApplicableIgnitable. Collect as hazardous waste. Do not mix with other waste streams unless specified by EHS.[4]
Naphtha (petroleum), hydrotreated heavyBioact™ this compound CleanerD001 (Ignitable)VariesNot ApplicableFlammable and toxic to aquatic life. Collect as hazardous waste for incineration. Avoid release to the environment.[5][6]
Acrylic PolymerThis compound Acrylic TopcoatsNot typically a hazardous waste unless contaminatedNot ApplicableNot ApplicableCan be recycled (Code 7), but often disposed of as solid waste. If contaminated with hazardous materials, dispose of as hazardous waste.[7]

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the disposal of different this compound product wastes in a laboratory setting. These are general procedures and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

Protocol 1: Disposal of this compound Solvent (1-Methoxy-2-propanol)
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1]

  • Waste Segregation: Do not mix this compound solvent waste with other waste streams, particularly halogenated solvents, unless explicitly permitted by your institution's EHS department.[8]

  • Containerization:

    • Use a designated, leak-proof, and sealable container compatible with flammable liquids (e.g., a glass or approved plastic solvent waste container).[1]

    • The container must be clearly labeled "Hazardous Waste," with the full chemical name "1-Methoxy-2-propanol," and marked as "Flammable Liquid."[1]

  • Accumulation:

    • Keep the waste container closed except when adding waste.[8]

    • Store the container in a designated satellite accumulation area for flammable hazardous waste. This area should be cool, dry, well-ventilated, and away from ignition sources like heat, sparks, or open flames.[1][2]

  • Disposal Request: Once the container is full, or as per your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.[1]

Protocol 2: Disposal of this compound Acrylic Topcoats (Solid and Liquid Waste)
  • PPE: Wear appropriate PPE, including gloves and safety glasses.

  • Waste Segregation:

    • Unused Liquid Product: Treat as hazardous waste due to the presence of petroleum distillates. Do not dispose of it down the drain.

    • Cured/Solid Acrylic Waste: If uncontaminated with other hazardous chemicals, this can typically be disposed of as non-hazardous solid waste. However, confirm with your EHS department.

    • Contaminated Materials: Rags, gloves, or other materials contaminated with the liquid topcoat should be collected as hazardous waste.

  • Containerization:

    • Collect liquid waste in a sealed, compatible container labeled "Hazardous Waste," listing the chemical constituents and marking it as "Ignitable."

    • Collect solid and contaminated materials in a sealed bag or container, also labeled as hazardous waste.

  • Accumulation: Store waste containers in a designated hazardous waste accumulation area.

  • Disposal Request: Arrange for pickup of hazardous waste through your EHS department.

Protocol 3: Disposal of Bioact™ this compound Cleaner (Naphtha-based)
  • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation: This is a flammable, petroleum-based cleaner. It must be collected as hazardous waste and not mixed with other waste streams.[9]

  • Containerization:

    • Use a designated, sealed container for flammable liquids.

    • Label the container "Hazardous Waste," with the name "Naphtha (petroleum), hydrotreated heavy," and indicate that it is "Flammable" and an "Environmental Hazard."[5][6]

  • Accumulation:

    • Store the waste container in a well-ventilated, designated satellite accumulation area away from ignition sources.[9]

    • Ensure the container is kept tightly closed.

  • Disposal Request: Contact your EHS department for hazardous waste collection.

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste, including products such as this compound.

G start Identify Waste Chemical (e.g., this compound Product) is_known Is the chemical composition known? start->is_known consult_sds Consult Safety Data Sheet (SDS) and institutional EHS guidelines is_known->consult_sds Yes unknown_waste Treat as Unknown Hazardous Waste. Contact EHS for guidance. is_known->unknown_waste No is_hazardous Is the waste hazardous? (e.g., ignitable, corrosive, reactive, toxic) consult_sds->is_hazardous non_hazardous Dispose as non-hazardous waste (e.g., regular trash, drain disposal if permitted) is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes segregate Segregate into compatible waste streams (e.g., flammable liquids, halogenated solvents) hazardous->segregate containerize Use a designated, sealed, and properly labeled waste container segregate->containerize accumulate Store in a designated Satellite Accumulation Area (SAA) containerize->accumulate request_pickup Arrange for waste pickup by Environmental Health & Safety (EHS) accumulate->request_pickup

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

References

Navigating the Ambiguities of "SC-10": A Guide to Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

The designation "SC-10" is applied to a variety of chemical products with distinctly different compositions and associated hazards. Due to this ambiguity, it is imperative for researchers, scientists, and drug development professionals to first positively identify the specific "this compound" product in use by consulting the manufacturer's Safety Data Sheet (SDS). This document is the primary source for detailed safety and handling information.

This guide provides essential safety and logistical information for three distinct products labeled "this compound": a heavy-duty degreaser, a solvent, and a cleaner. The following sections outline the necessary personal protective equipment (PPE), operational plans, and disposal procedures for each, ensuring laboratory safety and proper chemical handling.

This compound: Heavy Duty Degreaser

Product Identification: A heavy-duty degreaser containing sodium hydroxide and biodegradable detergents, used for cleaning heavy grease and oils. It is corrosive and can cause burns[1].

Essential Safety Information

Hazard Summary:

  • Primary Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed[1].

  • Route of Exposure: Eye contact, skin contact, ingestion, inhalation of mists[1].

Personal Protective Equipment (PPE) Requirements:

PPE CategoryMinimum Requirement
Eye/Face Protection Chemical splash goggles or a face shield.
Skin Protection Rubber or other impervious gloves. Protective suit or lab coat.
Respiratory Protection Not typically required with adequate ventilation. If mists are generated, use a NIOSH-approved respirator.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention[1].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention[1].
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately[1].
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Operational and Disposal Plan

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids[1].

  • Keep container tightly closed when not in use.

  • Avoid contact with eyes, skin, and clothing. Avoid breathing mists[1].

  • Wash thoroughly after handling.

Spill and Leak Procedures:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Dike area of spill to prevent spreading. Pump liquid to a salvage tank. Neutralize residue with a dilute acid and then flush with water.

Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.

  • Do not allow to enter sewers or waterways.

  • Rinse container before discarding[1].

Experimental Workflow for Handling this compound Heavy Duty Degreaser

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Identify Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Dispense Chemical Dispense Chemical Prepare Workspace->Dispense Chemical Perform Work Perform Work Dispense Chemical->Perform Work Close Container Close Container Perform Work->Close Container Clean Workspace Clean Workspace Close Container->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for the safe handling of this compound Heavy Duty Degreaser.

This compound Solvent (Glycol Ether PM)

Product Identification: A solvent also known as 110 Solvent or Glycol Ether PM (1-methoxy-2-propanol). It is a flammable liquid[2].

Essential Safety Information

Hazard Summary:

  • Primary Hazards: Flammable liquid. May cause skin and eye irritation[2].

  • Route of Exposure: Eye contact, skin contact, inhalation, ingestion[2].

Personal Protective Equipment (PPE) Requirements:

PPE CategoryMinimum Requirement
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles[2].
Skin Protection Protective gloves (e.g., nitrile, neoprene)[2]. Lab coat.
Respiratory Protection Use only in a well-ventilated area. If vapor concentrations are high, use a NIOSH-approved organic vapor respirator[2].

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Flush eyes thoroughly with water for several minutes. Remove contact lenses after the initial 1-2 minutes and continue flushing. If effects occur, consult a physician[2].
Skin Contact Immediately flush affected area with water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation occurs[2].
Ingestion Do NOT induce vomiting. Seek prompt medical attention[2].
Inhalation Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, get immediate medical attention[2].
Operational and Disposal Plan

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking[2].

  • Keep container tightly closed. Use with adequate ventilation[2].

  • Ensure proper electrical grounding procedures are in place. Use non-sparking tools[2].

Spill and Leak Procedures:

  • Eliminate all ignition sources.

  • Small Spills: Can be flushed with large amounts of water[2].

  • Large Spills: Should be collected for disposal. Absorb with an inert dry material and place in an appropriate waste disposal container[2].

Disposal:

  • Dispose of in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of into sewer systems.

Logical Relationship for this compound Solvent Spill Response

Spill Detected Spill Detected Eliminate Ignition Sources Eliminate Ignition Sources Spill Detected->Eliminate Ignition Sources Assess Spill Size Assess Spill Size Eliminate Ignition Sources->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Large Spill Large Spill Assess Spill Size->Large Spill Flush with Water Flush with Water Small Spill->Flush with Water Absorb with Inert Material Absorb with Inert Material Large Spill->Absorb with Inert Material Collect for Disposal Collect for Disposal Absorb with Inert Material->Collect for Disposal

Caption: Decision process for responding to a spill of this compound Solvent.

Bioact™ this compound Cleaner

Product Identification: A cleaning agent that is a flammable liquid and vapor. It contains Naphtha (petroleum), hydrotreated heavy, Propylene glycol propyl ether, and D-Limonene[3].

Essential Safety Information

Hazard Summary:

  • Primary Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. May be fatal if swallowed and enters airways[3]. Toxic to aquatic life with long-lasting effects[3].

  • Route of Exposure: Skin contact, eye contact, ingestion, inhalation[3].

Personal Protective Equipment (PPE) Requirements:

PPE CategoryMinimum Requirement
Eye/Face Protection Safety glasses with side shields or chemical goggles[3].
Skin Protection Protective gloves. Protective clothing[3].
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded, use a NIOSH-approved respirator[3].

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].
Skin Contact Rinse skin with water/shower. Remove/Take off immediately all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention[3].
Ingestion Do not induce vomiting. Call a physician immediately[3].
Inhalation Remove person to fresh air and keep comfortable for breathing[3].
Operational and Disposal Plan

Handling and Storage:

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking[3].

  • Keep container tightly closed. Store in a well-ventilated place. Keep cool[3].

  • Ground/bond container and receiving equipment. Use explosion-proof equipment[3].

  • Avoid release to the environment[3].

Spill and Leak Procedures:

  • Ventilate spillage area. No open flames, no sparks, and no smoking[3].

  • Avoid contact with skin and eyes.

  • Absorb spillage to prevent material damage.

Disposal:

  • Dispose of contents/container in accordance with licensed collector’s sorting instructions.

  • Avoid release to the environment[3].

Signaling Pathway of Bioact™ this compound Hazards

Bioact this compound Bioact this compound Flammable Flammable Bioact this compound->Flammable Skin Irritant Skin Irritant Bioact this compound->Skin Irritant Eye Irritant Eye Irritant Bioact this compound->Eye Irritant Aspiration Hazard Aspiration Hazard Bioact this compound->Aspiration Hazard Aquatic Toxicity Aquatic Toxicity Bioact this compound->Aquatic Toxicity

Caption: Primary hazards associated with Bioact™ this compound Cleaner.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SC-10
Reactant of Route 2
Reactant of Route 2
SC-10

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。